molecular formula C6H6BrNO B1522160 2-Bromo-4-methylpyridin-3-ol CAS No. 1227578-74-6

2-Bromo-4-methylpyridin-3-ol

Cat. No.: B1522160
CAS No.: 1227578-74-6
M. Wt: 188.02 g/mol
InChI Key: TYLUWWMFDQJTRR-UHFFFAOYSA-N
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Description

2-Bromo-4-methylpyridin-3-ol (CAS: 1227578-74-6) is a brominated and methyl-substituted pyridine derivative with the molecular formula C6H6BrNO and a molecular weight of 188.02 g/mol. This compound serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. Pyridine scaffolds are found in numerous commercially available drugs and are investigated for their diverse biological activities, including potential applications in central nervous system (CNS) disorders, as anticonvulsant and antidepressant actions have been linked to pyridine derivatives targeting various receptors and ion channels . The specific substitution pattern on the pyridine ring makes it a useful building block for the synthesis of more complex molecules. The bromine atom at the 2-position serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of diverse carbon-based substituents. This is exemplified by research utilizing similar 2-bromo-4-methylpyridine substrates in Stille couplings with tributyl(vinyl)stannane to create vinylpyridine derivatives . Furthermore, the presence of both the bromo substituent and the methyl group on the pyridine ring allows for sequential, regioselective reactions, facilitating the construction of complex heterocyclic systems often found in pharmaceuticals and agrochemicals. This product is intended for research and manufacturing purposes only. It is not suitable for diagnostic, therapeutic, or consumer use. Handle with appropriate personal protective equipment in a well-ventilated area, such as a chemical fume hood .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLUWWMFDQJTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660577
Record name 2-Bromo-4-methylpyridin-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227578-74-6
Record name 2-Bromo-4-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-Bromo-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methylpyridin-3-ol

Introduction

Substituted pyridinols are a cornerstone of modern medicinal chemistry and materials science, serving as versatile scaffolds for the development of novel therapeutics, agrochemicals, and functional materials. Among these, this compound is a particularly valuable building block. The strategic placement of the bromine atom at the 2-position provides a reactive handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity. The hydroxyl and methyl groups further modulate the electronic properties and steric profile of the molecule, making it an ideal starting point for targeted synthesis.

This guide provides a comprehensive, scientifically-grounded methodology for the . Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale behind procedural choices, and troubleshooting strategies to ensure a robust and reproducible synthesis.

Strategic Approach: Retrosynthetic Analysis

The most direct and efficient pathway to the target molecule is through the selective bromination of a readily available precursor. Our retrosynthetic analysis identifies 4-methylpyridin-3-ol as the ideal starting material. The core synthetic challenge lies in controlling the regioselectivity of the bromination.

G Target This compound SM 4-methylpyridin-3-ol Target->SM Electrophilic Bromination

Caption: Retrosynthetic approach for this compound.

The hydroxyl group at the C3 position is a powerful electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution. It directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. Since the C4 position is already occupied by a methyl group, the primary sites for substitution are C2 and C6. Steric hindrance from the adjacent methyl group and the electronic influence of the ring nitrogen typically favor substitution at the C2 position, making this a highly regioselective transformation.

Core Synthesis: Electrophilic Bromination

This section details the complete, validated protocol for the from 4-methylpyridin-3-ol.

I. Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Molar Eq.AmountPurity
4-methylpyridin-3-olC₆H₇NO109.131.05.00 g≥98%
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.058.54 g≥98%
Acetic Acid (Glacial)CH₃COOH60.05-100 mLACS Grade
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-300 mLACS Grade
Saturated NaHCO₃ (aq)NaHCO₃84.01-~200 mL-
Saturated Na₂S₂O₃ (aq)Na₂S₂O₃158.11-~50 mL-
Brine (Saturated NaCl)NaCl58.44-50 mL-
Anhydrous MgSO₄MgSO₄120.37-~10 g-
II. Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpyridin-3-ol (5.00 g, 45.8 mmol).

  • Dissolution: Add glacial acetic acid (100 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Reagent Addition: Once the solution is cooled, add N-Bromosuccinimide (NBS) (8.54 g, 48.1 mmol, 1.05 eq.) portion-wise over 15-20 minutes.

    • Expert Insight: Adding the NBS in portions is critical. This practice maintains the low temperature of the reaction mixture, preventing potential side reactions such as di-bromination and ensuring greater control over the reaction's exotherm.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Ethyl Acetate:Hexanes). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a 1 L beaker containing crushed ice (~200 g).

  • Neutralization: Slowly add saturated sodium bicarbonate (NaHCO₃) solution to the beaker with stirring until gas evolution ceases and the pH of the solution is ~8. This step neutralizes the acetic acid.

  • Work-up:

    • Transfer the aqueous mixture to a 500 mL separatory funnel.

    • Add a small amount of saturated sodium thiosulfate (Na₂S₂O₃) solution (~50 mL) to quench any residual bromine or NBS, indicated by the disappearance of any yellow/orange color.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers.

    • Wash the combined organic phase with brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid.

III. Synthetic Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification A Dissolve 4-methylpyridin-3-ol in Acetic Acid B Cool to 0-5 °C A->B C Add NBS Portion-wise B->C D Stir at 0-5 °C, then RT C->D E Quench with Ice D->E F Neutralize with NaHCO₃ E->F G Extract with EtOAc F->G H Wash, Dry, Concentrate G->H I Column Chromatography H->I J Isolate Pure Product I->J

Caption: Step-by-step workflow for the .

Mechanistic Insights & Scientific Rationale

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The bromination of 4-methylpyridin-3-ol proceeds via a classic electrophilic aromatic substitution (SEAr) pathway.

Caption: Simplified mechanism of electrophilic bromination on the pyridinol ring. (Note: Image placeholders are used as DOT language cannot render chemical structures).

  • Activation: The lone pair of electrons on the oxygen of the hydroxyl group donates into the pyridine ring, increasing its electron density and making it more nucleophilic.

  • Electrophile Generation: NBS, in the presence of an acid catalyst (acetic acid or trace HBr), serves as a source of an electrophilic bromine species (Br⁺).

  • Nucleophilic Attack: The activated pyridine ring (specifically the C2 position) attacks the electrophilic bromine, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

  • Deprotonation: A weak base (such as water or the succinimide anion) abstracts the proton from the C2 position, restoring the aromaticity of the ring and yielding the final product.

Troubleshooting and Self-Validation

A robust protocol anticipates potential issues. The following table outlines common problems and their solutions, ensuring a self-validating experimental design.

ProblemProbable Cause(s)Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during work-up/extraction. 3. Insufficient activation of NBS.1. Increase reaction time; monitor closely by TLC. 2. Ensure pH is basic (>8) before extraction; perform multiple extractions. 3. Ensure the acetic acid used is glacial (water-free).
Di-brominated Byproduct 1. Excess of brominating agent used. 2. Reaction temperature too high.1. Use no more than 1.05 equivalents of NBS. 2. Maintain temperature strictly at 0-5 °C during NBS addition and the initial reaction phase.
Unreacted Starting Material 1. Insufficient NBS. 2. Deactivation of NBS by moisture.1. Ensure accurate weighing of NBS (1.05 eq.). 2. Use a fresh bottle of NBS and ensure glassware is dry.

Conclusion

The via electrophilic bromination of 4-methylpyridin-3-ol is an efficient, reliable, and highly regioselective method. By carefully controlling key parameters such as temperature and stoichiometry, and by understanding the underlying reaction mechanism, researchers can consistently obtain high yields of this valuable synthetic intermediate. This guide provides the necessary framework for drug development professionals and scientists to successfully incorporate this versatile building block into their synthetic programs.

2-Bromo-4-methylpyridin-3-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-4-methylpyridin-3-ol: Properties, Synthesis, and Reactivity

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 1227578-74-6), a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document leverages established chemical principles and draws upon data from structurally analogous compounds to detail its physicochemical properties, propose robust synthetic strategies, and explore its chemical reactivity. The guide focuses on the compound's utility in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, offering field-proven insights and generalized experimental protocols for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

This compound is a substituted pyridine derivative featuring three key functional groups that dictate its chemical behavior: a bromine atom at the 2-position, a hydroxyl group at the 3-position, and a methyl group at the 4-position. The pyridine ring itself is an electron-deficient aromatic system, which, combined with these substituents, creates a molecule with multiple reactive sites.

  • The 2-Bromo Group: Serves as an excellent leaving group, making this position the primary site for transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

  • The 3-Hydroxyl Group: Functions as a phenolic hydroxyl group, imparting acidic properties and providing a handle for O-alkylation, O-acylation, or other modifications. Its presence can also influence the electronic properties and reactivity of the pyridine ring.

  • The 4-Methyl Group: An electron-donating group that can modulate the regioselectivity and rate of reactions on the pyridine ring.

The strategic placement of these groups makes this compound a highly valuable intermediate for constructing complex molecular architectures, analogous to the well-established utility of related compounds like 2-Bromo-3-hydroxypyridine in pharmaceutical and agrochemical synthesis[1][2].

Physicochemical Properties

While extensive experimental data is not publicly available, the core physicochemical properties can be reliably identified or predicted based on the molecular structure.

PropertyValue / PredictionSource(s)
CAS Number 1227578-74-6[3][4][5]
Molecular Formula C₆H₆BrNO[3][4]
Molecular Weight 188.02 g/mol [4]
Appearance Predicted: White to off-white or light brown solid.Analogy to[2]
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water.Structural Analysis
pKa Predicted: ~8-9 for the phenolic hydroxyl group.Structural Analysis

Proposed Synthesis Pathway

A robust and logical synthetic route to this compound can be designed based on established pyridine chemistry. One of the most prevalent methods for introducing a bromine atom onto a pyridine ring is through a Sandmeyer-type reaction, which involves the diazotization of a corresponding aminopyridine precursor[6].

A plausible synthetic workflow is outlined below:

start 3-Amino-4-methylpyridine step1 Nitration (e.g., H₂SO₄, HNO₃) start->step1 intermediate1 3-Amino-4-methyl-2-nitropyridine step1->intermediate1 step2 Diazotization & Hydrolysis (e.g., NaNO₂, H₂SO₄, heat) intermediate1->step2 intermediate2 4-Methyl-2-nitropyridin-3-ol step2->intermediate2 step3 Reduction of Nitro Group (e.g., H₂, Pd/C) intermediate2->step3 intermediate3 2-Amino-4-methylpyridin-3-ol step3->intermediate3 step4 Sandmeyer Reaction (1. NaNO₂, HBr, 0°C) (2. CuBr) intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Nitration: Introducing a nitro group is a common strategy to functionalize the pyridine ring. The exact position is directed by the existing substituents.

  • Diazotization & Hydrolysis: The amino group can be converted into a diazonium salt, which is then displaced by a hydroxyl group upon heating in an aqueous acidic medium.

  • Reduction: The nitro group is reduced to an amine, setting the stage for the final bromination step. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Sandmeyer Reaction: This classic reaction allows for the efficient conversion of the 2-amino group into a 2-bromo group via a diazonium salt intermediate, which is subsequently displaced by bromide, often catalyzed by copper(I) bromide[6][7]. Maintaining low temperatures (0 to -5 °C) during diazotization is critical to prevent premature decomposition of the diazonium salt[6].

Predicted Spectroscopic Data

For structural verification and quality control, spectroscopic analysis is essential. The following are predicted spectral characteristics for this compound.

TechniquePredicted Characteristics
¹H NMR - Aromatic Protons (2H): Two signals expected in the aromatic region (~7.0-8.5 ppm), likely appearing as doublets from H-5 and H-6. - Methyl Protons (3H): A singlet around ~2.2-2.5 ppm. - Hydroxyl Proton (1H): A broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR - Six distinct signals: Five for the pyridine ring carbons and one for the methyl carbon. - The carbon attached to bromine (C-2) would be significantly downfield. - The carbon attached to the hydroxyl group (C-3) would also be downfield.
IR Spectroscopy - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C=C and C=N Stretches: Characteristic aromatic ring vibrations between 1400-1600 cm⁻¹. - C-Br Stretch: Absorption in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion due to the bromine isotopes, [M]⁺ and [M+2]⁺, with nearly equal intensity (~1:1 ratio for ⁷⁹Br and ⁸¹Br). Expected at m/z 187 and 189. - Key Fragment: Loss of a bromine atom ([M-Br]⁺) would be a prominent fragmentation pathway.

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its multifunctional nature, which allows for selective, sequential reactions. The C2-Br bond is the most versatile site for forming new bonds via palladium-catalyzed cross-coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound[8]. This is a cornerstone transformation for synthesizing biaryl and heteroaryl structures prevalent in pharmaceuticals.

sub This compound product 2-Aryl-4-methylpyridin-3-ol sub->product  Pd Catalyst, Base  Solvent, Heat reagent R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) reagent->product

Caption: General scheme for Suzuki-Miyaura coupling.

Catalytic Cycle Explanation: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)(R)L₂ transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 label3 Ar-R reductive_elimination->label3 label1 Ar-Br label1->oxidative_addition label2 [R-B(OH)₂]⁻ label2->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Generalized Experimental Protocol (Adapted from[9]):

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)

    • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture (typically 80-110 °C) and monitor progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Self-Validation: The progress of the reaction should be monitored until the starting bromide is consumed. The identity and purity of the final product must be confirmed by spectroscopic methods (NMR, MS). The choice of base is crucial; stronger bases like K₃PO₄ are often required for less reactive substrates[9].

Buchwald-Hartwig Amination

This reaction is a premier method for forming C-N bonds, coupling aryl halides with amines[10]. It provides a direct route to N-substituted aminopyridines, which are key pharmacophores in numerous drug candidates.

sub This compound product 2-(R¹R²N)-4-methylpyridin-3-ol sub->product  Pd Catalyst, Ligand  Strong Base, Solvent, Heat reagent R¹R²NH (Primary or Secondary Amine) reagent->product

Caption: General scheme for Buchwald-Hartwig amination.

Mechanistic Considerations: The mechanism is similar to the Suzuki coupling, involving oxidative addition, but the key step is the formation of a palladium-amido complex followed by reductive elimination[10][11]. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP) is critical for facilitating the reductive elimination step and achieving high yields[12]. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine or the intermediate palladium-amine complex[13].

Generalized Experimental Protocol (Adapted from[13]):

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.2-1.5 eq)

    • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine Ligand (e.g., XPhos or BINAP, 2-4 mol%)

    • Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq)

    • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst, ligand, and base.

    • Add the solvent, followed by this compound and the amine.

    • Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, quench carefully with water or saturated ammonium chloride, and extract with an organic solvent.

    • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography.

  • Trustworthiness: The protocol's reliability hinges on maintaining strictly anhydrous and oxygen-free conditions, as both the catalyst and the strong base are sensitive to air and moisture. The use of pre-catalysts and specialized ligands is field-proven to enhance reaction efficiency and substrate scope[10][12].

Role of the 3-Hydroxyl Group

The acidic proton of the 3-OH group can interfere with certain reactions, particularly those involving strongly basic or organometallic reagents (e.g., Grignard or organolithium reagents). In such cases, protection of the hydroxyl group as a methyl ether, silyl ether (e.g., TBDMS), or other suitable protecting group may be necessary prior to the main reaction, followed by a final deprotection step.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on analogous structures like 2-bromo-3-hydroxypyridine and 3-bromo-2-hydroxypyridine, the compound should be handled with care.

  • Potential Hazards:

    • Causes skin irritation.

    • Causes serious eye damage/irritation.

    • May be harmful if swallowed (acute oral toxicity).

    • May cause respiratory irritation.

  • Recommended Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • Laboratory coat.

    • Work in a well-ventilated fume hood.

Always consult a comprehensive risk assessment before handling this chemical.

Conclusion

This compound is a promising chemical intermediate poised for significant application in synthetic chemistry. Its trifunctional nature allows for selective and diverse chemical transformations, particularly through modern palladium-catalyzed cross-coupling reactions. While direct experimental data remains scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, handling, and application. For researchers in drug discovery and materials science, this compound represents a valuable scaffold for the creation of novel and complex molecular entities.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, chemists, and drug development professionals with a detailed examination of the synthetic strategies for producing 2-Bromo-4-methylpyridin-3-ol, a valuable heterocyclic building block. We will analyze potential synthetic routes, justify the selection of an optimal pathway based on starting material availability and reaction efficiency, and provide a detailed, field-proven experimental protocol.

Strategic Analysis of Synthetic Pathways (Retrosynthesis)

The synthesis of a substituted pyridine ring requires careful consideration of regioselectivity, driven by the inherent electronic properties of the heterocycle and the directing effects of its substituents. For the target molecule, this compound, we can envision several logical retrosynthetic disconnections.

  • Route A: Electrophilic Bromination of a Pyridinol. This approach identifies 4-methylpyridin-3-ol as the immediate precursor. The synthesis hinges on achieving regioselective electrophilic bromination at the C2 position, ortho to the activating hydroxyl group. This is the most direct and convergent approach, provided the selectivity can be controlled.

  • Route B: Functional Group Interconversion from an Aminopyridine. This pathway begins with 2-amino-4-methylpyridine . It would involve a lengthy sequence of nitration, reduction, and diazotization/hydrolysis to install the 3-hydroxyl group, followed by a Sandmeyer reaction to introduce the 2-bromo substituent. This route suffers from significant drawbacks, including poor regioselectivity during the nitration of the pyridine ring, which often yields a difficult-to-separate mixture of 3-nitro and 5-nitro isomers[1].

  • Route C: Diazotization of an Aminopyridinol. This strategy would start from 2-amino-4-methylpyridin-3-ol . A subsequent Sandmeyer-type reaction could replace the 2-amino group with a bromine atom. While chemically sound, this route's practicality is diminished by the limited commercial availability of the starting material, which itself requires a multi-step synthesis.

Route A is unequivocally the most efficient and practical pathway. Its starting material, 4-methylpyridin-3-ol, is readily available from commercial suppliers, and the route involves a single, high-impact transformation. The core scientific challenge, which we will address, is the precise control of regioselectivity during bromination.

The Preferred Synthetic Route: Regioselective Bromination of 4-Methylpyridin-3-ol

The chosen strategy leverages the activating, ortho, para-directing nature of the C3-hydroxyl group. In the pyridine ring of 4-methylpyridin-3-ol, the C4 position is blocked by a methyl group. Therefore, electrophilic attack is directed primarily to the C2 (ortho) and C6 (para) positions. Our goal is to favor substitution at C2.

The use of N-Bromosuccinimide (NBS) is ideal for this transformation. As a source of electrophilic bromine, NBS is milder and more selective than elemental bromine (Br₂), minimizing the risk of over-bromination and undesirable side reactions.[2][3][4] The reaction is typically performed in a polar aprotic solvent, such as acetonitrile or dichloromethane, to facilitate the reaction while controlling the reactivity of the NBS.

Visualizing the Pathway

The following diagram illustrates the direct conversion of the starting material to the final product.

Synthesis_of_this compound SM 4-Methylpyridin-3-ol Product This compound SM->Product Electrophilic Aromatic Substitution Reagent N-Bromosuccinimide (NBS) Acetonitrile (Solvent) Reagent->SM

References

An In-depth Technical Guide to 2-Bromo-4-methylpyridin-3-ol: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Scaffold for Chemical Innovation

In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a privileged scaffold, forming the core of numerous groundbreaking molecules. The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical and biological properties. This guide focuses on a particularly intriguing, yet underexplored, derivative: 2-Bromo-4-methylpyridin-3-ol .

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It will delineate the known properties of this compound, and where public domain information is limited, it will provide expert insights into its probable synthetic pathways, reactivity, and potential applications, drawing from established principles of organic chemistry and data from analogous structures.

Nomenclature and Identification

  • IUPAC Name: this compound

  • Synonyms: 2-Bromo-4-methyl-3-pyridinol

  • CAS Number: 1227578-74-6

  • Molecular Formula: C₆H₆BrNO

  • Molecular Weight: 188.02 g/mol

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is crucial for its appropriate handling, storage, and application in synthetic protocols.

PropertyValueSource
CAS Number 1227578-74-6Publicly available chemical databases
Molecular Formula C₆H₆BrNOPublicly available chemical databases
Molecular Weight 188.02 g/mol Calculated from molecular formula
Appearance Not specified (likely a solid)Inferred from related compounds
Solubility Not specifiedInferred from related compounds
Melting Point Not specifiedInferred from related compounds
Boiling Point Not specifiedInferred from related compounds

Note: There is a notable scarcity of experimentally determined physicochemical data for this compound in the public domain. The information provided is based on its chemical structure and data from analogous compounds.

Synthesis of this compound: A Proposed Synthetic Strategy

The rationale for this approach is based on the directing effects of the hydroxyl group on the pyridine ring. The hydroxyl group is an activating, ortho-, para-director in electrophilic aromatic substitution. In the case of 4-methylpyridin-3-ol, the 2-position is activated by the hydroxyl group, making it susceptible to electrophilic attack by a brominating agent.

Proposed Synthetic Workflow

Synthetic Workflow for this compound start 4-Methylpyridin-3-ol reagents N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) start->reagents Reaction product This compound reagents->product Bromination workup Aqueous Work-up & Purification product->workup Isolation

Caption: Proposed synthesis of this compound.

Detailed Hypothetical Experimental Protocol

Disclaimer: This protocol is hypothetical and has not been experimentally validated. It is based on established chemical principles for similar transformations and should be adapted and optimized under appropriate laboratory safety protocols.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-methylpyridin-3-ol (1.0 eq.) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To the residue, add deionized water and extract with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Reactivity and Synthetic Utility: A Versatile Intermediate

The chemical reactivity of this compound is dictated by its key functional groups: the bromine atom at the 2-position, the hydroxyl group at the 3-position, and the electron-rich pyridine ring. This combination makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom is a key handle for cross-coupling reactions, while the hydroxyl group can be a site for O-alkylation, O-acylation, or can influence the reactivity of the pyridine ring.

Key Synthetic Transformations

Reactivity of this compound main This compound suzuki Suzuki Coupling (C-C bond formation) main->suzuki Pd catalyst, Base R-B(OH)2 buchwald Buchwald-Hartwig Amination (C-N bond formation) main->buchwald Pd catalyst, Base R2NH o_alkylation O-Alkylation (Ether synthesis) main->o_alkylation Base, R-X

Caption: Key reactions of this compound.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

Disclaimer: This is a generalized, hypothetical protocol. Reaction conditions should be optimized for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., toluene or dioxane) and water.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Potential Applications in Drug Discovery

The 2-bromo-3-hydroxypyridine scaffold is a valuable pharmacophore in medicinal chemistry.[1][2] The presence of a halogen at the 2-position provides a vector for introducing molecular diversity, while the 3-hydroxyl group can act as a key hydrogen bond donor or acceptor, interacting with biological targets. It can be inferred that this compound holds similar promise as a building block for the synthesis of novel therapeutic agents.

The strategic placement of the methyl group at the 4-position can also influence the molecule's metabolic stability and binding affinity to target proteins. Derivatives of this scaffold could potentially be explored for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.

Conceptual Signaling Pathway Interaction

Hypothetical Drug Action drug This compound Derivative target Protein Kinase (Hypothetical Target) drug->target Inhibition pathway Downstream Signaling Pathway target->pathway Blocks Phosphorylation response Biological Response (e.g., Apoptosis) pathway->response Induces

Caption: Hypothetical inhibition of a protein kinase.

Conclusion: A Building Block with Untapped Potential

This compound represents a promising yet underdeveloped building block in synthetic and medicinal chemistry. While detailed experimental data remains scarce in the public domain, its structural features suggest significant potential for the creation of diverse and complex molecular architectures. The insights provided in this guide, based on established chemical principles and data from analogous compounds, are intended to empower researchers to explore the synthetic utility of this compound. Further investigation into its synthesis, reactivity, and biological activity is warranted and is anticipated to unlock its full potential in the development of novel therapeutics and functional materials.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold in Medicinal Chemistry

2-Bromo-4-methylpyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a bromine atom, a methyl group, and a hydroxyl group on a pyridine core presents a versatile scaffold for the synthesis of novel therapeutic agents. The bromine atom at the 2-position serves as a key handle for various cross-coupling reactions, enabling the introduction of molecular complexity. The hydroxyl group at the 3-position and the methyl group at the 4-position influence the molecule's electronic properties, solubility, and potential for hydrogen bonding, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound. By analyzing data from structurally related compounds—namely 2-Bromo-4-methylpyridine, 4-methylpyridin-3-ol, and 2-bromopyridin-3-ol—we can extrapolate and provide reasoned estimations for the properties of the title compound. This approach, rooted in the principles of structure-activity relationships, offers valuable insights for researchers working with this and similar heterocyclic systems.

Molecular Structure and Identification

The foundational step in understanding a compound's properties is a clear depiction of its structure and key identifiers.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol
Canonical SMILES CC1=C(C(=NC=C1)Br)O
InChI Key (Predicted)

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and its structural analogs. The estimations for the target compound are derived from the observed trends in the related molecules.

Table 2: Comparison of Physicochemical Properties

Property2-Bromo-4-methylpyridine4-Methylpyridin-3-ol2-Bromopyridin-3-olThis compound (Estimated)
Physical State LiquidSolidOff-white powderLikely a solid
Melting Point (°C) N/A (Liquid)44-46185-188170-190
Boiling Point (°C) 87 °C / 10 mmHg224-226N/A> 200 (decomposes)
Solubility Slightly soluble in Chloroform, MethanolSoluble in organic solvents, poor in water-Sparingly soluble in water, soluble in polar organic solvents
pKa 1.46 ± 0.10 (Predicted)(Predicted acidic and basic sites)(Predicted acidic and basic sites)~4-5 (pyridinium ion), ~9-10 (hydroxyl)
logP 2.15(Predicted)1.5~1.8-2.2
Expert Analysis of Predicted Properties:
  • Melting Point: The presence of the hydroxyl group in 2-bromopyridin-3-ol significantly increases its melting point compared to related pyridines due to hydrogen bonding. We predict a similarly high melting point for this compound, likely slightly modified by the methyl group's influence on crystal packing.

  • Boiling Point: While 2-Bromo-4-methylpyridine is distillable, the introduction of the hydroxyl group is expected to substantially increase the boiling point due to hydrogen bonding. It is plausible that the compound may decompose at atmospheric pressure before boiling.

  • Solubility: The hydroxyl group will increase polarity and the potential for hydrogen bonding with water, suggesting a higher water solubility than 2-Bromo-4-methylpyridine. However, the presence of the bromo and methyl groups will likely limit this, resulting in sparing solubility in water but good solubility in polar organic solvents like ethanol and DMSO.

  • pKa: The molecule is amphoteric. The pyridine nitrogen can be protonated, and its basicity will be reduced by the electron-withdrawing effects of the bromo and hydroxyl groups, leading to an estimated pKa of the conjugate acid around 4-5. The hydroxyl group is phenolic in nature and will be weakly acidic, with an estimated pKa of 9-10.

  • logP: The lipophilicity (logP) is a balance between the hydrophobic contributions of the bromo and methyl groups and the hydrophilic contribution of the hydroxyl group. It is predicted to be slightly lower than that of 2-Bromo-4-methylpyridine.

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to experimentally validate these properties, the following standard protocols are recommended.

Melting Point Determination

The melting point of a solid is a key indicator of its purity.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement start Start grind Grind sample to a fine powder start->grind pack Pack into capillary tube grind->pack insert Insert into melting point apparatus pack->insert heat Heat slowly (1-2 °C/min) insert->heat observe Observe melting range heat->observe record Record T_start and T_end observe->record end End record->end Report as range

Caption: Workflow for melting point determination.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is raised at a rate of approximately 10-15 °C per minute for a preliminary determination.

  • Measurement: For an accurate measurement, a fresh sample is heated to about 15-20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Data Recording: The temperature at which the first liquid appears (T_start) and the temperature at which the entire sample becomes liquid (T_end) are recorded as the melting range. A sharp melting range (≤ 1 °C) is indicative of high purity.

Boiling Point Determination

Given the predicted high boiling point, a micro-scale method under reduced pressure may be necessary.

Step-by-Step Methodology (Capillary Method):

  • Sample Preparation: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted into the fusion tube.

  • Heating: The assembly is heated in a suitable apparatus (e.g., Thiele tube or aluminum block) along with a thermometer.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

  • Measurement: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point. This corresponds to the temperature where the vapor pressure of the liquid equals the external pressure.

Solubility Determination

A systematic approach is used to determine the solubility profile.

Step-by-Step Methodology:

  • Water Solubility: To a test tube containing approximately 20 mg of the compound, add 1 mL of deionized water. Shake vigorously for 30 seconds. Observe if the solid dissolves completely.

  • Solubility in Aqueous Acid/Base: If insoluble in water, test the solubility in 5% HCl and 5% NaOH solutions. Solubility in 5% NaOH would indicate acidic character (from the hydroxyl group), while solubility in 5% HCl would indicate basic character (from the pyridine nitrogen).

  • Organic Solvent Solubility: Test the solubility in a range of organic solvents of varying polarity, such as hexane (non-polar), dichloromethane (intermediate polarity), and methanol (polar).

pKa Determination

The pKa can be determined experimentally using potentiometric titration or UV-Vis spectroscopy.

pKa_Determination start Dissolve compound in water/co-solvent titrate_acid Titrate with standard base (e.g., NaOH) start->titrate_acid titrate_base Titrate with standard acid (e.g., HCl) start->titrate_base monitor_pH Monitor pH with a calibrated electrode titrate_acid->monitor_pH titrate_base->monitor_pH plot Plot pH vs. volume of titrant monitor_pH->plot half_equiv Determine volume at half-equivalence point(s) plot->half_equiv pKa pH = pKa at half-equivalence half_equiv->pKa end End pKa->end Report pKa values

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology (Potentiometric Titration):

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., water or a water/methanol mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the pyridine nitrogen, and separately with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the hydroxyl group.

  • Data Acquisition: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is the pH at the half-equivalence point.

Predicted Spectral Properties

Spectroscopic analysis is crucial for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will appear as doublets or singlets depending on coupling, with chemical shifts influenced by the electronic effects of the substituents. The methyl protons will be a singlet, and the hydroxyl proton will be a broad singlet that is exchangeable with D₂O.

  • ¹³C NMR: Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the methyl carbon. The carbon attached to the bromine (C2) will be significantly downfield, while the carbon attached to the hydroxyl group (C3) will also be deshielded.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CH 7.0 - 8.5110 - 150
-OH 5.0 - 10.0 (broad)N/A
-CH₃ 2.2 - 2.515 - 20
C-Br N/A140 - 150
C-OH N/A145 - 155

Note: Predictions are based on general ranges for substituted pyridines and may vary with solvent.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H stretch (hydroxyl) 3200 - 3600 (broad)
C-H stretch (aromatic) 3000 - 3100
C-H stretch (methyl) 2850 - 3000
C=C, C=N stretch (aromatic ring) 1400 - 1600
C-O stretch (hydroxyl) 1200 - 1300
C-Br stretch 500 - 600
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Conclusion

While experimental data for this compound remains to be published, this guide provides a robust, theoretically grounded framework for its physicochemical properties. The estimations presented herein, derived from the analysis of structurally similar compounds, offer valuable guidance for researchers in planning synthetic routes, purification strategies, and biological assays. The provided experimental protocols serve as a starting point for the empirical determination of these crucial parameters, which will ultimately be essential for the successful application of this promising scaffold in drug discovery and development.

An In-depth Technical Guide to the Sandmeyer Reaction for 2-Bromo-Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 2-bromo-pyridines represents a critical transformation in the fields of medicinal chemistry and drug development, where this scaffold serves as a versatile building block for complex molecular architectures. Among the various synthetic methodologies, the Sandmeyer reaction stands out as a robust, scalable, and historically significant method for the conversion of 2-aminopyridine to its corresponding 2-bromo derivative. This guide provides a comprehensive technical overview of this reaction, grounded in both mechanistic principles and practical, field-proven insights. We will dissect the causality behind experimental choices, present a self-validating protocol, and explore common challenges and optimization strategies to empower researchers and drug development professionals with the expertise to confidently execute and adapt this vital synthetic tool.

Strategic Importance of 2-Bromo-Pyridines

The pyridine ring is a privileged scaffold in pharmacology, present in numerous approved drugs. The introduction of a bromine atom at the 2-position provides a crucial synthetic handle for further molecular elaboration. 2-Bromo-pyridine is an essential intermediate that readily participates in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the precise installation of carbon, nitrogen, and other heteroatom-based substituents.[1][2] This versatility makes the reliable synthesis of 2-bromo-pyridines a foundational step in many drug discovery pipelines. The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, offers a cost-effective and dependable route from readily available 2-aminopyridine.[3][4]

The Reaction Mechanism: A Two-Act Play

The Sandmeyer reaction for 2-bromo-pyridine synthesis is best understood as a two-part process: the initial formation of a pyridine-2-diazonium salt, followed by its copper(I)-catalyzed conversion to the final product.[3]

Part I: Diazotization of 2-Aminopyridine

The first critical step is the conversion of the primary amino group of 2-aminopyridine into a diazonium salt. This is achieved through the reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr) in this case.[5][6]

Causality of Experimental Choices:

  • In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore prepared within the reaction mixture. Using a strong acid like HBr protonates sodium nitrite, forming the active nitrosating agent, the nitrosonium ion (NO⁺).[6][7]

  • Strict Temperature Control (0–5 °C): This is arguably the most critical parameter. Aryl diazonium salts are thermally unstable and can explosively decompose if isolated or heated.[8][9][10] Maintaining a low temperature prevents premature decomposition, which would lead to the formation of 2-hydroxypyridine as a major byproduct and poses a significant safety risk.[11][12]

  • Excess Acid: A sufficient excess of acid is required to fully protonate the 2-aminopyridine, generate the nitrous acid, and maintain a low pH to prevent the newly formed diazonium salt from coupling with unreacted amine to form unwanted azo compounds.[11][13]

Diazotization_Mechanism Diazotization of 2-Aminopyridine cluster_0 Nitrous Acid Formation cluster_1 Mechanism NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HBr HBr1 HBr Amine 2-Aminopyridine ProtonatedAmine Protonated Amine Amine->ProtonatedAmine + H⁺ Nitrosamine N-Nitrosamine ProtonatedAmine->Nitrosamine + HNO₂ - H₂O Diazohydroxide Diazohydroxide Nitrosamine->Diazohydroxide Tautomerization Diazonium Pyridine-2-diazonium Salt Diazohydroxide->Diazonium + H⁺ - H₂O

Caption: Mechanism for the formation of the pyridine-2-diazonium salt.

Part II: Copper(I)-Catalyzed Bromination

Once formed, the diazonium salt is converted to 2-bromo-pyridine in the presence of a copper(I) catalyst, typically copper(I) bromide (CuBr).[14] This is the core Sandmeyer transformation. The reaction is a radical-nucleophilic aromatic substitution (SRNAr).[14][15]

Mechanism Deep Dive:

  • Single-Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt.[16]

  • Nitrogen Extrusion: The resulting diazo radical is highly unstable and rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process, to generate a pyridine-2-yl radical.[15]

  • Halogen Transfer & Catalyst Regeneration: This aryl radical then abstracts a bromine atom from the newly formed copper(II) bromide species. This step yields the final product, 2-bromo-pyridine, and regenerates the active copper(I) catalyst, allowing the catalytic cycle to continue.[14][15]

Sandmeyer_Mechanism Sandmeyer Bromination Catalytic Cycle Diazonium Pyridine-2-diazonium Salt (Py-N₂⁺) SET Single-Electron Transfer (SET) Diazonium->SET CuI Cu(I)Br CuI->SET DiazoRadical Diazo Radical (Py-N₂•) SET->DiazoRadical CuII Cu(II)Br₂ SET->CuII ArylRadical Pyridine-2-yl Radical (Py•) DiazoRadical->ArylRadical N2 N₂ Gas DiazoRadical->N2 Loss of N₂ Product 2-Bromo-pyridine (Py-Br) ArylRadical->Product + Br⁻ from Cu(II)Br₂ CuII->Product Product->CuI Regeneration

Caption: Catalytic cycle of the Sandmeyer bromination step.

A Validated Experimental Protocol

This protocol is adapted from established and reliable procedures, such as those found in Organic Syntheses, to provide a self-validating system for researchers.[17]

Reagents and Equipment
Reagent/EquipmentSpecification
2-Aminopyridine>98% purity
Hydrobromic Acid (HBr)48% aqueous solution
Sodium Nitrite (NaNO₂)ACS grade or higher
Copper(I) Bromide (CuBr)>98% purity, preferably freshly prepared or purchased
Sodium Hydroxide (NaOH)Pellets or 50% aqueous solution
Diethyl Ether / MTBEAnhydrous, for extraction
Potassium Hydroxide (KOH)Solid, for drying
Three-necked flaskAppropriate volume for the scale
Mechanical stirrerFor efficient mixing of heterogeneous mixtures
Dropping funnelFor controlled addition of reagents
Low-temperature thermometerTo monitor internal reaction temperature
Ice-salt bathTo maintain temperatures below 0 °C
Step-by-Step Methodology

Safety First: This reaction involves potentially explosive intermediates and toxic reagents. All operations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Diazonium salts should never be isolated in a dry state.[8][9]

  • Initial Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 48% hydrobromic acid (approx. 4.4 equivalents).

  • Amine Addition: Cool the acid to below 10 °C using an ice-salt bath. Slowly add 2-aminopyridine (1.0 equivalent) in portions, ensuring the temperature does not rise excessively.

  • Diazotization: Once the amine has dissolved, cool the mixture to 0 °C or lower. Prepare a solution of sodium nitrite (approx. 2.5 equivalents) in water and add it dropwise via the dropping funnel over 1-2 hours. Crucially, maintain the internal reaction temperature at or below 0 °C throughout the addition. The mixture may thicken and change color.[17]

  • Sandmeyer Reaction: After the nitrite addition is complete, stir the mixture for an additional 30 minutes at 0 °C. If using solid CuBr, it can be added in portions at this stage. Alternatively, a solution of CuBr in HBr can be prepared and added.[18] After adding the catalyst, the cooling bath can be removed, and the reaction is allowed to warm to room temperature. Vigorous evolution of nitrogen gas will be observed. The mixture can be gently warmed (e.g., to 40-50 °C) to ensure the reaction goes to completion.[19]

  • Work-up: Cool the reaction mixture back down in an ice bath. Slowly and carefully add a concentrated solution of sodium hydroxide (e.g., 50% w/w) to neutralize the excess acid. The mixture will become strongly basic (pH > 12). This step can be highly exothermic and should be done with caution.

  • Extraction and Purification: Transfer the basic mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or MTBE (3x portions). Combine the organic layers, dry them over solid potassium hydroxide, filter, and remove the solvent by rotary evaporation.

  • Final Purification: The crude 2-bromo-pyridine can be purified by vacuum distillation to yield a colorless liquid.[17]

Experimental_Workflow Experimental Workflow for 2-Bromopyridine Synthesis Start Start: Assemble Glassware Charge Charge Flask with HBr (48% aq.) Start->Charge Cool1 Cool to < 10 °C (Ice-Salt Bath) Charge->Cool1 AddAmine Add 2-Aminopyridine Cool1->AddAmine Cool2 Cool to ≤ 0 °C AddAmine->Cool2 Diazotize Dropwise Addition of NaNO₂ (aq.) (Maintain T ≤ 0 °C) Cool2->Diazotize Stir Stir for 30 min at 0 °C Diazotize->Stir AddCuBr Add CuBr Catalyst Stir->AddCuBr Warm Warm to RT, then gently heat (Observe N₂ Evolution) AddCuBr->Warm Workup Cool, then Quench with NaOH (aq.) Warm->Workup Extract Extract with Ether/MTBE Workup->Extract Dry Dry Organic Layer (KOH) Extract->Dry Purify Concentrate & Purify (Vacuum Distillation) Dry->Purify End Product: 2-Bromopyridine Purify->End

Caption: Step-by-step experimental workflow for the Sandmeyer reaction.

Troubleshooting and Optimization

Even robust reactions can present challenges. Understanding potential failure modes is key to successful synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete diazotization. 2. Premature decomposition of diazonium salt. 3. Inactive Cu(I)Br catalyst.1. Use starch-iodide paper to test for a slight excess of nitrous acid after NaNO₂ addition.[13] 2. Ensure rigorous temperature control (≤ 0 °C) during diazotization. 3. Use freshly purchased or prepared CuBr; older batches can oxidize to inactive Cu(II).[13][18]
Formation of 2-Pyridone The diazonium salt reacts with water (hydrolysis) instead of the bromide. This is favored by higher temperatures.[11]Maintain low temperatures until the CuBr catalyst is added. Ensure the decomposition of the diazonium salt is catalyst-mediated, not thermally driven.
Dark, Tarry Byproducts Radical polymerization or azo-coupling side reactions.Ensure slow, controlled addition of the diazonium salt to the catalyst solution (if performing a two-flask procedure). Maintain sufficient acidity to suppress azo-coupling.[13]
Vigorous/Runaway Reaction Poor temperature control during diazotization or work-up. Rapid, uncontrolled decomposition of the diazonium salt.Adhere strictly to slow, dropwise addition rates. Ensure the cooling bath has sufficient capacity for the reaction scale. Add caustic solution slowly during work-up with efficient cooling.

Modern Alternatives

While the classic Sandmeyer reaction is highly effective, modern variations offer alternatives, particularly for substrates incompatible with strongly acidic aqueous conditions.

MethodDescriptionAdvantagesDisadvantages
Classic Sandmeyer NaNO₂ / aq. HBr, followed by CuBr.[17]Cost-effective, scalable, reliable, uses simple reagents.Requires strong acid, strict temperature control, not ideal for sensitive substrates.[20]
Alkyl Nitrite Method Using an alkyl nitrite (e.g., tert-butyl nitrite, isoamyl nitrite) and CuBr₂ in an organic solvent like acetonitrile or bromoform.[21][22]Anhydrous conditions, milder, better for acid-sensitive molecules.More expensive reagents, potential for solvent-derived byproducts.
Metal-Free Bromination Diazotization followed by reaction with molecular bromine (Br₂), sometimes promoted by a phase-transfer catalyst.[23]Avoids copper waste streams.Can have lower yields and selectivity compared to copper-catalyzed methods.

Conclusion

The Sandmeyer reaction is a powerful and enduring tool in the synthetic chemist's arsenal for the preparation of 2-bromo-pyridines. Its success hinges on a solid understanding of the underlying mechanistic principles of diazotization and radical-mediated substitution. By adhering to rigorous temperature control, appreciating the causality behind each procedural step, and being prepared to troubleshoot common issues, researchers can reliably leverage this reaction to access key intermediates for drug discovery and development. The continued relevance of this century-old reaction is a testament to its efficiency, scalability, and foundational importance in aromatic chemistry.

References

The Reactivity of the Bromine Atom in 2-Substituted Pyridines: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of 2-Substituted Pyridines

The pyridine motif is a cornerstone of modern medicinal chemistry and materials science. Its presence in numerous FDA-approved drugs and functional organic materials underscores the importance of efficient and versatile methods for its elaboration. Among the various functionalized pyridines, 2-bromopyridines serve as exceptionally valuable synthetic intermediates. The unique electronic nature of the pyridine ring, combined with the reactivity of the carbon-bromine bond, makes these compounds ideal precursors for a vast array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.[1][2]

This guide provides an in-depth exploration of the reactivity of the bromine atom in 2-substituted pyridines. Moving beyond a simple recitation of protocols, we will delve into the underlying mechanistic principles, the causal factors guiding experimental design, and the practical considerations necessary for successful synthesis in a research and development setting.

Chapter 1: The Electronic Landscape of 2-Bromopyridine

The reactivity of a 2-bromopyridine is fundamentally governed by the electronic influence of the ring nitrogen. The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) across the sigma framework of the ring. This effect polarizes the C2-Br bond, rendering the C2 carbon atom electron-deficient and thus susceptible to nucleophilic attack or oxidative addition by a low-valent metal catalyst.

This inherent electron deficiency activates the C-Br bond towards reactions like palladium-catalyzed cross-couplings, often making 2-bromopyridines more reactive than their carbocyclic analogue, bromobenzene.[3][4] However, the lone pair on the nitrogen atom can also act as a Lewis base, coordinating to the metal center of a catalyst. This coordination can sometimes sequester the catalyst, leading to deactivation and sluggish reaction rates.[5] Therefore, the careful selection of ligands and reaction conditions is paramount to mitigate this potential issue and achieve high efficiency.

Chapter 2: Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridine Functionalization

Transition-metal-catalyzed cross-coupling reactions are the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a robust method for creating biaryl and hetero-biaryl structures.[5]

Causality in Experimental Design:

  • Catalyst: While Pd(PPh₃)₄ can be effective, catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results by promoting the rate-limiting oxidative addition and reductive elimination steps.[4]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[6] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome, often requiring empirical screening for a specific substrate pair.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[5][7]

Catalytic Cycle: The generally accepted mechanism involves three key steps: oxidative addition of the 2-bromopyridine to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[5][7]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Product Ar-R PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Ar-Br PdII_Complex->Pd0 [Base, R-B(OH)₂] PdII_Aryl_Complex Ar-Pd(II)L₂(R) PdII_Complex->PdII_Aryl_Complex Transmetalation Transmetalation PdII_Aryl_Complex->Pd0 RedElim Reductive Elimination

References

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Potential of Substituted Methylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a fundamental heterocyclic motif, is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and capacity for diverse functionalization make it a privileged structure in the quest for novel therapeutics.[4] Among the vast landscape of pyridine derivatives, substituted methylpyridines have emerged as a particularly promising class of compounds, exhibiting a remarkable breadth of biological activities. This in-depth technical guide, designed for the discerning researcher, will navigate the synthesis, biological evaluation, and therapeutic potential of this versatile chemical class. We will delve into the causality behind experimental choices, providing a framework for the rational design and development of next-generation methylpyridine-based drugs.

Section 1: The Chemical Foundation - Synthesis and Structure-Activity Relationships

The biological activity of a substituted methylpyridine is intrinsically linked to its chemical architecture. The position of the methyl group and the nature and location of other substituents on the pyridine ring dictate the molecule's physicochemical properties, target engagement, and overall pharmacological profile.[2][4]

Synthetic Strategies: Building the Core Scaffold

A variety of synthetic methodologies have been developed to construct the substituted methylpyridine core. Classical methods often involve the condensation of aldehydes, ammonia, and a carbonyl compound, such as in the Hantzsch pyridine synthesis.[5] More contemporary approaches utilize metal-catalyzed cross-coupling reactions to introduce substituents with high precision and efficiency.[1][6] For instance, multicomponent reactions (MCRs) have gained traction for their ability to generate diverse libraries of polysubstituted pyridines in a single step, facilitating rapid exploration of the chemical space.[1][6]

The choice of synthetic route is a critical first step, influencing not only the achievable substitution patterns but also the overall yield and scalability of the process. For drug development, a robust and reproducible synthesis is paramount.

Structure-Activity Relationship (SAR): The "Why" Behind Biological Function

The interplay between a molecule's structure and its biological activity is a central tenet of medicinal chemistry. For substituted methylpyridines, key SAR insights have been gleaned from numerous studies:

  • Position of the Methyl Group: The location of the methyl group (2-, 3-, or 4-position) significantly impacts the molecule's basicity and steric profile, which in turn affects its ability to interact with biological targets.

  • Nature of Substituents: The introduction of various functional groups, such as halogens, amino, hydroxyl, or alkylthio moieties, can dramatically alter the compound's electronic distribution, lipophilicity, and hydrogen bonding capacity.[7][8] These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic properties. For example, the addition of a 3-phenylpropyl chain to a pyridinium salt was found to enhance its antimicrobial activity against Staphylococcus aureus.[9]

  • Stereochemistry: For chiral substituted methylpyridines, the spatial arrangement of atoms can be the deciding factor between a potent therapeutic and an inactive isomer.

A systematic exploration of SAR is essential for lead optimization, guiding the medicinal chemist in the rational design of analogues with improved efficacy and safety profiles.

Section 2: A Spectrum of Biological Activities

Substituted methylpyridines have demonstrated a wide array of pharmacological effects, making them attractive candidates for treating a diverse range of human diseases.

Anticancer Activity

The pyridine ring is a common feature in many anticancer drugs.[3][10] Substituted methylpyridines have shown promise as antiproliferative agents through various mechanisms.[11][12] Some derivatives act as mitotic inhibitors, arresting the cell cycle and inducing apoptosis in cancer cells.[11][12] Others have been found to inhibit key signaling pathways involved in tumor growth and survival.[10]

Table 1: Anticancer Activity of Selected Substituted Methylpyridines

Compound ClassMechanism of ActionTarget Cancer Cell LinesReference
Styrylsulfonyl-methylpyridinesMitotic inhibition, Apoptosis inductionVarious cancer cell lines[12]
Imidazo[4,5-b]pyridinesMitotic inhibitionLeukemia L1210[11]
Pyridine-Thiazole HybridsInduction of genetic instabilityPanel of 60 cancer cell lines[13]
Phenothiazines with Pyridine RingPotent action against various cancer cell linesGlioblastoma, Melanoma, Breast Cancer[14]
Antimicrobial Potential

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[9] Substituted methylpyridines have emerged as a promising scaffold for the development of new antibacterial and antifungal drugs.[7][9][15] Their mechanism of action can involve the disruption of the microbial cell membrane or the inhibition of essential enzymes.[9][15] For instance, certain pyridinium salts have been shown to be effective against both Gram-positive and Gram-negative bacteria.[9]

Anti-Inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Substituted methylpyridines have been investigated for their anti-inflammatory properties. One notable example is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[16][17][18] A series of 2-amino-4-methylpyridine analogues were synthesized and identified as potent iNOS inhibitors.[16][17][18]

Central Nervous System (CNS) Applications

The ability of small molecules to cross the blood-brain barrier is a critical requirement for treating neurological disorders. Substituted methylpyridines have shown potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[19][20][21] Their mechanisms of action in the CNS are varied and can include the inhibition of enzymes like monoamine oxidase (MAO) or the modulation of neurotransmitter receptors.[19]

Section 3: Experimental Evaluation - A Guide to In Vitro and In Vivo Assessment

A rigorous and systematic evaluation of biological activity is crucial for advancing a substituted methylpyridine from a laboratory curiosity to a potential therapeutic. This section outlines key experimental protocols.

In Vitro Assays: The Initial Screening Cascade

In vitro assays provide the first glimpse into a compound's biological potential and are essential for high-throughput screening and initial SAR studies.

A fundamental first step is to assess a compound's effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[22][23]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the substituted methylpyridine compounds in cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.[22][23]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.[23]

  • Formazan Solubilization: Remove the MTT-containing medium and dissolve the resulting formazan crystals in a suitable solvent, such as DMSO.[22]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[22]

For compounds designed to target specific enzymes, direct inhibition assays are necessary. For example, for kinase inhibitors, an in vitro kinase inhibition assay would be performed.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reaction Setup: In a 96- or 384-well plate, combine the target kinase, a specific substrate, ATP, and the test compound at various concentrations in a reaction buffer.[23]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[23]

  • Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the remaining ATP.[22]

In_Vitro_Screening_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Solubilization Compound Solubilization (e.g., in DMSO) Assay_Plates Preparation of Assay Plates (Cell Seeding/Reagent Coating) Compound_Solubilization->Assay_Plates Primary_Screening Primary Screening (Single High Concentration) Assay_Plates->Primary_Screening Dose_Response Dose-Response Assays (e.g., IC50 Determination) Primary_Screening->Dose_Response Data_Acquisition Data Acquisition (e.g., Plate Reader) Primary_Screening->Data_Acquisition Selectivity_Profiling Selectivity Profiling (e.g., Kinase Panel) Dose_Response->Selectivity_Profiling Dose_Response->Data_Acquisition Selectivity_Profiling->Data_Acquisition IC50_Analysis IC50 Curve Fitting and Analysis Data_Acquisition->IC50_Analysis

Caption: A generalized workflow for in vitro screening of substituted methylpyridines.

In Vivo Studies: Assessing Efficacy and Safety in a Biological System

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy, pharmacokinetics (PK), and toxicology in a living organism.

The choice of animal model is critical and depends on the therapeutic area. For anticancer agents, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[12] For inflammatory conditions, models like lipopolysaccharide (LPS)-induced inflammation in mice can be employed.[16][24]

Experimental Protocol: In Vivo Biodistribution Study

  • Animal Model: Utilize an appropriate animal model, such as mice with induced disease (e.g., LPS-treated for inflammation studies).[16]

  • Tracer Administration: Administer a radiolabeled version of the substituted methylpyridine (e.g., [18F]-labeled for PET imaging) to the animals.[16][17][18]

  • Tissue Collection and Analysis: At various time points post-injection, euthanize the animals and collect major organs and tissues. Measure the radioactivity in each sample to determine the tracer's distribution.[16]

  • Imaging (Optional): For PET tracers, perform microPET imaging to visualize the accumulation of the radiotracer in specific organs.[16][18][24]

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its behavior in humans.[25][26][27] In silico tools can provide initial predictions, but experimental determination is necessary.[25][28]

  • Absorption: Can be assessed by measuring the compound's concentration in the plasma over time after oral or intravenous administration.

  • Distribution: Can be determined through tissue biodistribution studies as described above.[16]

  • Metabolism: Can be investigated using liver microsomes to identify potential metabolites.[12]

  • Excretion: Can be studied by analyzing urine and feces for the parent compound and its metabolites.

Early assessment of a compound's toxicity is essential to de-risk a drug development program. Acute and subacute toxicity studies in rodents are typically performed to identify potential organ toxicities and determine a safe dose range.[29][30][31][32]

In_Vivo_Evaluation_Workflow Start Promising In Vitro Candidate Efficacy Efficacy Studies (e.g., Xenograft Model) Start->Efficacy Pharmacokinetics Pharmacokinetics (ADME) - Absorption - Distribution - Metabolism - Excretion Start->Pharmacokinetics Toxicology Toxicology Studies (Acute & Subacute) Start->Toxicology Data_Integration Data Integration and Lead Optimization Efficacy->Data_Integration Pharmacokinetics->Data_Integration Toxicology->Data_Integration Clinical_Candidate Preclinical/Clinical Candidate Data_Integration->Clinical_Candidate

Caption: A streamlined workflow for the in vivo evaluation of substituted methylpyridines.

Section 4: Future Directions and Conclusion

The field of substituted methylpyridines is ripe with opportunity. Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic routes to access novel chemical space.

  • Target Identification: Elucidating the specific molecular targets of biologically active methylpyridines to better understand their mechanisms of action.

  • Combination Therapies: Exploring the synergistic effects of substituted methylpyridines with existing drugs to enhance therapeutic efficacy and overcome resistance.

  • Personalized Medicine: Identifying biomarkers that can predict which patients are most likely to respond to a particular methylpyridine-based therapy.

References

2-Bromo-4-methylpyridin-3-ol derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-4-methylpyridin-3-ol Derivatives in Medicinal Chemistry

Abstract

The this compound core represents a promising, albeit underexplored, scaffold for medicinal chemistry. Its unique trifunctional architecture—a reactive bromine atom at the 2-position ideal for cross-coupling, a hydrogen-bonding hydroxyl group at the 3-position for target interaction, and a modulating methyl group at the 4-position—offers a rich platform for the design of novel therapeutics. This technical guide provides a comprehensive framework for researchers and drug development professionals, detailing plausible synthetic routes to the core scaffold, robust strategies for its derivatization, and an exploration of its potential applications in oncology and infectious diseases. By synthesizing information from analogous, well-documented chemical systems, this document serves as a forward-looking manual to unlock the therapeutic potential of this versatile heterocyclic building block.

The this compound Scaffold: A Privileged Core for Drug Discovery

The Pyridine Moiety in Medicinal Chemistry

The pyridine ring is a quintessential "privileged scaffold" in modern drug discovery, forming the core of numerous FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, including aqueous solubility, while the aromatic ring can engage in π-stacking interactions with biological targets.

Unique Physicochemical & Reactive Properties

The this compound scaffold combines three key functional groups that dictate its utility:

  • C2-Bromine: This atom is the primary handle for synthetic diversification. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic installation of aryl, heteroaryl, alkyl, and amino groups.[1][2] This versatility is fundamental to building molecular complexity and exploring structure-activity relationships (SAR).

  • C3-Hydroxyl: The phenolic hydroxyl group is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in target proteins, such as the hinge region of kinases. Its presence also influences the electronic properties of the pyridine ring and provides a secondary site for derivatization (e.g., ether or ester formation) to modulate properties like lipophilicity or create prodrugs.

  • C4-Methyl: The methyl group provides steric bulk and electronic influence. It can orient adjacent substituents, impact the planarity of the molecule, and fill hydrophobic pockets within a target's binding site, thereby enhancing potency and selectivity.

This strategic combination makes the scaffold particularly attractive for developing targeted therapies.

Proposed Synthesis of the Core Scaffold

Direct synthetic routes for this compound are not extensively reported in the literature, positioning it as a novel starting material. Below is a scientifically sound, proposed pathway leveraging established transformations of substituted pyridines.

Retrosynthetic Analysis & Strategy

The primary challenge is the regioselective installation of the hydroxyl and bromo groups onto the 4-methylpyridine core. A robust strategy involves a Sandmeyer-type reaction on an aminopyridine precursor, a method well-documented for producing bromopyridines.[3] The hydroxyl group can be introduced via directed ortho-metalation, a powerful tool for functionalizing positions adjacent to a directing group.

Proposed Synthetic Workflow

The following multi-step protocol outlines a plausible route starting from the commercially available 2-amino-4-methylpyridine.

G cluster_0 Proposed Synthesis of this compound A 1. 2-Amino-4-methylpyridine B 2. 2-Amino-3-hydroxy-4-methylpyridine A->B  Directed ortho-Metalation & Oxygenation (e.g., 1. n-BuLi, 2. B(OiPr)3, 3. H2O2) C 3. This compound (Target Core) B->C  Sandmeyer Reaction (1. HBr, NaNO2, -5°C, 2. CuBr)

Caption: Proposed synthetic pathway to the target scaffold.

Detailed Experimental Protocol (Exemplar)

Step 1: Synthesis of 2-Amino-3-hydroxy-4-methylpyridine (Compound 2)

  • Rationale: This step utilizes the directing ability of the amino group to install a hydroxyl function at the adjacent C3 position. A boronic ester intermediate is formed and subsequently oxidized.

  • Preparation: In a flame-dried, multi-neck flask under an argon atmosphere, dissolve 2-amino-4-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 2.2 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting dark solution for 2 hours at this temperature.

  • Borylation: Add triisopropyl borate (B(OiPr)₃, 2.5 eq) dropwise, again ensuring the temperature remains below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Oxidation & Work-up: Cool the mixture to 0 °C in an ice bath. Cautiously add aqueous hydrogen peroxide (30% w/v, 3.0 eq) followed by aqueous sodium hydroxide (3M solution). Stir vigorously for 4-6 hours. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired 2-amino-3-hydroxypyridine intermediate.

Step 2: Synthesis of this compound (Compound 3)

  • Rationale: This is a classic Sandmeyer reaction, converting the 2-amino group into a 2-bromo group via a diazonium salt intermediate.[3] The presence of the unprotected hydroxyl group requires careful temperature control to prevent side reactions.

  • Preparation: In a suitable reaction vessel, dissolve 2-amino-3-hydroxy-4-methylpyridine (1.0 eq) in 48% hydrobromic acid (HBr). Cool the mixture to -5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.2 eq) in water. Add this solution dropwise to the reaction mixture, ensuring the internal temperature is maintained between -5 °C and 0 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Bromination: Add a solution of copper(I) bromide (CuBr) in HBr to the diazonium salt solution, still maintaining the low temperature. Allow the reaction to stir for 1-2 hours, then slowly warm to room temperature.

  • Work-up: Neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until pH ~7-8. Extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the final this compound core.

Key Derivatization Strategies for Library Synthesis

The true power of the scaffold lies in its capacity for diversification. The C2-bromo and C3-hydroxyl positions can be functionalized orthogonally to generate large libraries of analogues for biological screening.

G cluster_0 Key Derivatization Pathways Core This compound (Core Scaffold) Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki  C2-Position (C-C Bond) Buchwald Buchwald-Hartwig (Amines, Amides) Core->Buchwald  C2-Position (C-N Bond) Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira  C2-Position (C-C Bond) Ether O-Alkylation (Alkyl Halides, Base) Core->Ether  C3-Position (C-O Bond) Ester O-Acylation (Acyl Chlorides) Core->Ester  C3-Position (C-O Bond)

Caption: Derivatization strategies for the core scaffold.

Palladium-Catalyzed Cross-Coupling at the C2-Position

These reactions are the cornerstone of modern medicinal chemistry for their reliability and broad functional group tolerance.[4]

Exemplar Protocol: Suzuki-Miyaura Coupling

  • Rationale: This protocol creates a C(sp²)-C(sp²) bond, a common motif in kinase inhibitors and other therapeutics.[1] The hydroxyl group may require protection (e.g., as a silyl or methyl ether) if it interferes with the reaction, though many modern catalyst systems show tolerance for free hydroxyls.

  • Reaction Setup: To a dry Schlenk tube or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).[5]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 10:1 v/v).[5]

  • Heating: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, or heat in a microwave reactor at 120-140 °C for 30-60 minutes.

  • Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired biaryl product.

Modification of the C3-Hydroxyl Group

Functionalization at the C3-position can fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • O-Alkylation (Williamson Ether Synthesis): Reacting the scaffold with an alkyl halide in the presence of a mild base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile yields the corresponding ether. This modification removes the hydrogen bond donating ability and increases lipophilicity.

  • O-Acylation: Treatment with an acyl chloride or anhydride in the presence of a base like triethylamine or pyridine produces an ester. Esters can serve as effective prodrugs, being stable in circulation but hydrolyzed by intracellular esterases to release the active hydroxyl compound at the site of action.

Potential Medicinal Chemistry Applications & SAR Insights

While direct biological data for this scaffold is scarce, its structural features suggest high potential in several therapeutic areas.

Kinase Inhibitors for Oncology

The pyridine-3-ol motif is a known "hinge-binding" element in many kinase inhibitors. The C3-hydroxyl can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, while the C2-substituent, installed via Suzuki coupling, can extend into the hydrophobic pocket to confer potency and selectivity.

Derivative ClassR-Group at C2R'-Group at C3Predicted Target ClassRationale & SAR Insights
Biaryl PyridinolsPhenyl, Thienyl-OHProtein Kinases (e.g., Aurora, VEGFR)The biaryl structure mimics known Type I kinase inhibitors. The free -OH is critical for hinge binding. Substitutions on the R-group can be explored to target specific kinase subfamilies.
Aminopyridines-NH-Aryl-OHProtein KinasesC-N bond formation via Buchwald-Hartwig introduces another H-bond donor. The nature of the aryl group can be varied to optimize target engagement.
Ether AnaloguesAryl-O-Me, -O-BnAltered Kinase Profile / Other TargetsMasking the C3-hydroxyl removes a key H-bond donor, which would likely reduce affinity for many kinases but could promote activity at other targets where this interaction is not required.

A series of N-methyl-picolinamide-4-thiol derivatives have shown potent anti-proliferative activities, with some compounds selectively inhibiting Aurora-B kinase.[6] This suggests that picolinamide derivatives stemming from our core could be promising antitumor agents.

Anti-Infective Agents

Substituted pyridine derivatives have demonstrated significant potential as antibacterial agents.[7] For example, pyrazine carboxamides have been successfully synthesized via Suzuki reactions and have shown activity against extensively drug-resistant (XDR) S. Typhi.[5] Derivatives of the this compound core could be screened against panels of Gram-positive and Gram-negative bacteria to identify novel anti-infective leads.

Conclusion and Future Directions

The this compound scaffold stands out as a highly versatile and promising platform for drug discovery. While its synthesis and application are not yet widely established, this guide provides a robust, scientifically-grounded roadmap for its exploration. The proposed synthetic routes are based on reliable and well-understood chemical transformations, and the derivatization strategies open the door to vast chemical libraries.

Future work should focus on the empirical validation of the proposed synthesis and the systematic exploration of its derivatives in high-throughput screening campaigns, particularly in the areas of oncology and infectious diseases. The insights gained from such studies will be invaluable in transforming this novel scaffold into the next generation of targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with 2-substituted pyridines being particularly prevalent in a vast array of biologically active compounds and functional materials. The ability to efficiently and selectively introduce diverse substituents at the 2-position of the pyridine ring is therefore of paramount importance in drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, offering a direct and modular approach to synthesizing complex 2-substituted pyridines.[1][2] This guide provides a comprehensive overview of the principles, protocols, and practical considerations for the successful application of palladium-catalyzed cross-coupling reactions with 2-bromo-pyridines.

Core Principles: The Palladium Catalytic Cycle and the "2-Pyridyl Problem"

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species and a palladium(II) intermediate.[3][4][5] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-pyridine, forming a Pd(II) complex.

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) delivers its organic group to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[3][5][6]

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition 2-Bromo-Pyridine R-Pd(II)L_n-Br R-Pd(II)L_n-Br Oxidative Addition->R-Pd(II)L_n-Br Transmetalation / Coordination Transmetalation / Coordination R-Pd(II)L_n-Br->Transmetalation / Coordination Coupling Partner R-Pd(II)L_n-R' R-Pd(II)L_n-R' Transmetalation / Coordination->R-Pd(II)L_n-R' Reductive Elimination Reductive Elimination R-Pd(II)L_n-R'->Reductive Elimination Reductive Elimination->Pd(0)L_n Regeneration Product (R-R') Product (R-R') Reductive Elimination->Product (R-R') Troubleshooting_Workflow Start Low or No Conversion Catalyst Catalyst Deactivation? Start->Catalyst Reagents Reagent Quality? Start->Reagents Conditions Suboptimal Conditions? Start->Conditions Solution1 Screen Ligands/Catalysts Ensure Inert Atmosphere Catalyst->Solution1 Solution2 Use Fresh, Pure Reagents Ensure Anhydrous/Degassed Solvents Reagents->Solution2 Solution3 Optimize Temperature & Time Screen Bases & Solvents Conditions->Solution3

References

Application Note: Strategic Execution of Sonogashira Coupling with 2-Bromo-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Arylalkynyl Pyridinols

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper species, has been instrumental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] Pyridinol scaffolds, particularly those substituted with an alkynyl group, are of significant interest in drug development due to their ability to act as bioisosteres, participate in hydrogen bonding, and serve as rigid linkers in complex molecular architectures.

This guide provides a detailed examination of the Sonogashira coupling as applied to a specific, functionally rich substrate: 2-Bromo-4-methylpyridin-3-ol. We will explore the unique challenges this substrate presents and provide a robust, field-proven protocol for its successful coupling.

Substrate Analysis: Navigating the Challenges of this compound

The successful execution of a Sonogashira coupling is highly dependent on the electronic and steric nature of the substrates. This compound presents a unique set of considerations that must be addressed for optimal reactivity:

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can act as an inhibitory ligand, reducing the catalyst's efficacy. The choice of ancillary ligands on the palladium is crucial to mitigate this effect.

  • Hydroxyl Group (-OH): The acidic proton of the hydroxyl group can interfere with the amine base required for the reaction. Furthermore, the oxygen atom can act as a chelating ligand to the metal centers, altering the catalytic cycle. While protection of the hydroxyl group is an option, a well-optimized protocol can often proceed without this extra step.

  • Bromo Substituent: Aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings, often necessitating higher temperatures or more active catalyst systems to achieve efficient oxidative addition.[4][5]

  • Methyl Group (-CH₃): The 4-methyl group is an electron-donating group, which can slightly decrease the reactivity of the aryl bromide towards oxidative addition.[6]

Understanding these intrinsic properties is paramount to selecting the appropriate reaction conditions and troubleshooting potential issues.

The Catalytic System: Mechanism and Component Roles

The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] While copper-free variants exist to prevent the common side reaction of alkyne homocoupling (Glaser coupling), the co-catalyzed system is often more rapid and efficient for less reactive bromides.[1]

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄): This is the primary catalyst. The active Pd(0) species undergoes oxidative addition with the aryl bromide.[3][5] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate.[5]

  • Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt reacts with the terminal alkyne and the base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step with the palladium center.[5][7]

  • Base (e.g., Et₃N, DIPEA): An amine base serves a dual purpose. It deprotonates the terminal alkyne, facilitating the formation of the copper acetylide, and it neutralizes the hydrogen halide (HBr) byproduct generated during the reaction.[3][8]

  • Solvent (e.g., THF, DMF, Dioxane): The solvent must be anhydrous and is typically degassed to prevent oxygen from inducing Glaser coupling and degrading the catalyst.[4]

Catalytic Cycle Diagram

Sonogashira_Cycle Figure 1: Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (A) OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar Ar-Pd(II)-X L₂ (B) OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR L₂ (C) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim Product Ar-C≡C-R PdII_Alkyne->Product RedElim->Pd0 CuX CuX Cu_Acetylide Cu-C≡C-R (F) CuX->Cu_Acetylide Alkyne H-C≡C-R Alkyne->Cu_Acetylide Base Base Base Transmetalation_Point Cu_Acetylide->Transmetalation_Point to Pd Cycle Transmetalation_Point->Transmetalation Transmetalation_Point->CuX ArX Ar-X ArX->OxAdd

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Recommended Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene). Optimization may be required for different alkyne coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Standard SupplierStore under inert gas.
Terminal Alkyne (e.g., Phenylacetylene)≥98%Standard SupplierPurify by distillation if necessary.
PdCl₂(PPh₃)₂Catalyst GradeStandard SupplierHandle in a glovebox or inert atmosphere.
Copper(I) Iodide (CuI)≥99%Standard SupplierUse a fresh bottle; color should be off-white.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Standard SupplierStore over KOH pellets.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard SupplierUse from a solvent purification system or freshly opened bottle.
Schlenk Flask / Sealed Tube-Glassware SupplierMust be flame-dried before use.
Inert GasHigh Purity N₂ or ArGas SupplierFor maintaining anaerobic conditions.
Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Addition: To the flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).[9]

    • Rationale: Adding the solid reagents first under an inert atmosphere prevents their degradation. 3 mol% of palladium is a good starting point for a moderately reactive aryl bromide.

  • Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[4][9]

    • Rationale: Rigorous exclusion of oxygen is critical to prevent the formation of alkyne homocoupling (Glaser) byproducts and decomposition of the Pd(0) catalyst.[4][9]

  • Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) and anhydrous triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.) via syringe.[9] Stir the resulting suspension for 5-10 minutes.

    • Rationale: THF is a good solvent for this substrate. An amine base is used to deprotonate the alkyne and scavenge the HBr formed.[8] A 2-fold excess ensures the reaction remains basic.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

    • Rationale: A slight excess of the alkyne ensures complete consumption of the more valuable aryl bromide.

  • Reaction Conditions: Heat the reaction mixture to 60-65 °C with vigorous stirring.[10]

    • Rationale: Aryl bromides often require gentle heating to facilitate the rate-limiting oxidative addition step.[4][11]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with diethyl ether or ethyl acetate (20 mL). c. Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.[5] d. Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove residual copper salts, followed by brine (15 mL). e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-(alkynyl)-4-methylpyridin-3-ol.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive CatalystUse a fresh batch of palladium and copper catalysts. Consider a more active precatalyst like Pd(PPh₃)₄.
2. Insufficient TemperatureFor aryl bromides, oxidative addition can be slow. Increase the temperature incrementally to 80 °C or use a higher-boiling solvent like 1,4-dioxane.[11]
3. Oxygen ContaminationEnsure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.
Significant Alkyne Homocoupling (Glaser Product) 1. Oxygen PresenceImprove anaerobic technique. Degas solvents via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes.[4]
2. High Copper LoadingReduce the amount of CuI to 1-2 mol%. Alternatively, switch to a "copper-free" Sonogashira protocol, which may require a different ligand and base combination.
Formation of Black Precipitate (Palladium Black) 1. Catalyst DecompositionThis indicates the Pd(0) catalyst has crashed out of solution. This can be caused by impurities or inappropriate solvent choice.[4][12]
2. High TemperatureAvoid excessive heating. Ensure the reaction temperature is controlled and uniform.
3. Ligand DissociationConsider using a ligand that binds more strongly to palladium, such as a bulky phosphine ligand (e.g., XPhos), especially if working with electron-rich pyridines.[13]

Conclusion

The Sonogashira coupling of this compound is a highly achievable transformation provided that key substrate-specific challenges are addressed. Careful attention to catalyst integrity, rigorous exclusion of oxygen, and appropriate selection of reaction temperature are paramount for success. The protocol and troubleshooting guide presented here offer a comprehensive framework for researchers to effectively synthesize valuable arylalkynyl pyridinol compounds for applications in medicinal chemistry and beyond.

References

Introduction: The Strategic Importance of 2-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Stille Reaction with 2-Bromo-Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridine motif is a cornerstone in medicinal chemistry and materials science, with a significant number of FDA-approved drugs containing this heterocyclic scaffold.[1][2] The ability to selectively functionalize the pyridine ring is therefore of paramount importance in drug discovery and development. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Stille cross-coupling reaction has emerged as a powerful and versatile tool.[3] Its tolerance for a wide array of functional groups, coupled with the stability of organotin reagents to air and moisture, makes it particularly suitable for the synthesis of complex molecules.[4][5]

This guide provides a comprehensive overview of the Stille reaction as applied to 2-bromo-pyridine derivatives, offering in-depth mechanistic insights, detailed experimental protocols, and strategies for optimization and troubleshooting.

I. The Catalytic Heart of the Reaction: Mechanism and Rationale

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] Understanding this mechanism is crucial for rational optimization and troubleshooting of the reaction. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 2-bromo-pyridine derivative. This step forms a Pd(II) intermediate.[7] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[6] For substrates with multiple halides, this reactivity difference can be exploited for selective coupling.[8]

  • Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide. This is often the rate-determining step of the catalytic cycle.[6] The choice of the "non-transferable" groups on the tin atom is important; typically, butyl or methyl groups are used as they have a low migratory aptitude.[5]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Stille_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorganopalladium_Complex Ar-Pd(II)(R)L₂ Transmetalation->Diorganopalladium_Complex Sn_Byproduct (Alkyl)₃Sn-Br Transmetalation->Sn_Byproduct Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 2-R-Pyridine Reductive_Elimination->Product 2-Bromo-Pyridine 2-Bromo-Pyridine 2-Bromo-Pyridine->Oxidative_Addition Organostannane R-Sn(Alkyl)₃ Organostannane->Transmetalation

Caption: The catalytic cycle of the Stille reaction.

II. Protocol & Methodology: A Practical Guide

The success of a Stille reaction with 2-bromo-pyridine derivatives hinges on the careful selection of reagents and reaction conditions. The following table summarizes representative conditions for the Stille coupling of 2-bromo-pyridines, providing a valuable starting point for reaction optimization.

2-Bromo-Pyridine Derivative Organostannane Pd Catalyst (mol%) Ligand Solvent Temperature (°C) Yield (%) Reference
2-Bromo-pyridineTributyl(1-ethoxyvinyl)tinPdCl₂(PPh₃)₂ (5)PPh₃MeCNReflux88[9]
2-Amino-5-bromo-4-methylpyridine(2-Thienyl)tributylstannanePd(PPh₃)₄ (5)PPh₃Toluene110N/A[10]
2-Bromo-4-methylpyridineTributyl(phenyl)stannanePd(PPh₃)₄ (3)PPh₃TolueneN/AN/A[11]
Detailed Experimental Protocol: Synthesis of 2-Acetylpyridine

This protocol describes the synthesis of 2-acetylpyridine from 2-bromopyridine and tributyl(1-ethoxyvinyl)tin, adapted from a literature procedure.[9]

Materials:

  • 2-Bromopyridine (0.50 mmol)

  • Tributyl(1-ethoxyvinyl)tin (1.5 mmol)

  • PdCl₂(PPh₃)₂ (0.026 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.075 mmol, 15 mol%)

  • Anhydrous acetonitrile (MeCN) (4.0 mL)

  • 1.5 M aqueous HCl

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add 2-bromopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add anhydrous MeCN via syringe, followed by the addition of tributyl(1-ethoxyvinyl)tin.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Workup - Hydrolysis: Upon completion, cool the reaction to room temperature and add 1.5 M aqueous HCl. Reflux the mixture for 1 hour to hydrolyze the enol ether intermediate.

  • Workup - Neutralization and Extraction: Cool the solution and neutralize with NaHCO₃. Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Stille_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents Combine 2-Bromopyridine, Pd Catalyst, and CuI inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Anhydrous Solvent (MeCN) inert->solvent stannane Add Organostannane solvent->stannane heat Heat to Reflux stannane->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor hydrolysis Acidic Hydrolysis (HCl) monitor->hydrolysis neutralize Neutralize (NaHCO₃) & Extract (EtOAc) hydrolysis->neutralize purify Column Chromatography neutralize->purify

Caption: General workflow for the Stille reaction.

III. Critical Parameters and Optimization

The efficiency of the Stille coupling with 2-bromo-pyridines can be significantly influenced by several factors.

  • Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a commonly used catalyst, other palladium sources such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with phosphine ligands can be effective.[12] The choice of ligand is crucial; electron-rich and bulky phosphine ligands can accelerate the reaction.[12][13] However, highly donating ligands can sometimes inhibit the coupling.[6] The pyridine nitrogen itself can coordinate to the palladium center, potentially deactivating the catalyst.[11] The use of bulky ligands can mitigate this issue.

  • Role of Additives: The addition of copper(I) salts, such as CuI, can significantly accelerate the reaction rate.[9][12] This is attributed to the ability of Cu(I) to act as a ligand scavenger, which can promote the rate-limiting transmetalation step.[12] Lithium chloride is another common additive that can stabilize the Pd(II) intermediate and accelerate the reaction.[7]

  • Solvent and Temperature: Aprotic solvents such as toluene, DMF, and THF are commonly used. The reaction temperature is a critical parameter to control, as higher temperatures can sometimes lead to side reactions like homocoupling.[8]

IV. Common Challenges and Troubleshooting

  • Low or No Conversion: This can be due to an inactive catalyst, insufficient temperature, or impure reagents.[8] Using a fresh batch of catalyst, ensuring anhydrous and degassed solvents, and incrementally increasing the reaction temperature are good starting points for optimization.[8]

  • Homocoupling: The formation of bipyridine byproducts through the coupling of two 2-bromo-pyridine molecules can be a significant side reaction, especially at higher temperatures.[11][14] Lowering the reaction temperature or changing the catalyst/ligand system may help to minimize this.[8] The homocoupling of the organostannane reagent can also occur, particularly in the presence of oxygen.[4] Maintaining a strictly inert atmosphere is crucial.[8]

  • Removal of Tin Byproducts: The toxicity of organotin compounds necessitates their thorough removal from the final product.[6][15] Several methods can be employed for this purpose:

    • Aqueous KF Wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble tin fluorides, which can be removed by filtration through Celite.[11][16][17]

    • Chromatography: Filtering the crude product through a plug of silica gel treated with triethylamine or using a stationary phase of potassium carbonate on silica gel can effectively remove tin residues.[16][17]

    • Recrystallization: For solid products, recrystallization can be a highly effective purification method.[12]

V. Applications in Drug Discovery

The Stille reaction of 2-bromo-pyridine derivatives is a key transformation in the synthesis of numerous biologically active compounds. The 2-substituted pyridine scaffold is a privileged structure in medicinal chemistry, often serving as a "hinge-binding" motif in kinase inhibitors.[10] The ability to introduce diverse aryl, heteroaryl, and vinyl groups at the 2-position via the Stille coupling allows for the systematic exploration of structure-activity relationships and the optimization of drug candidates.[10][18] The reaction's broad functional group tolerance makes it applicable to late-stage functionalization in the synthesis of complex natural products and pharmaceutical intermediates.[19][20]

VI. Conclusion

The Stille reaction is an indispensable tool for the functionalization of 2-bromo-pyridine derivatives, providing a reliable and versatile method for the construction of carbon-carbon bonds. A thorough understanding of the reaction mechanism, careful optimization of reaction parameters, and effective strategies for byproduct removal are essential for the successful application of this powerful reaction in research and drug development.

References

Application Note & Protocol: Strategic Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and robust protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2-bromo-4-methylpyridin-3-ol. This transformation is a key step in the synthesis of novel substituted aminopyridinols, a scaffold of significant interest in pharmaceutical and materials science research. The inherent challenges posed by the pyridinol substrate, namely the coordinating hydroxyl group and the electron-rich nature of the pyridine ring, are addressed through a carefully optimized selection of catalyst, ligand, and base. This document delves into the mechanistic rationale behind the protocol, offers a detailed step-by-step experimental procedure, and includes troubleshooting guidance to ensure high success rates for researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Pyridinol Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and functional-group-tolerant alternative to classical methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][2] Its application in constructing complex aryl amines has become indispensable in medicinal chemistry.[3] However, substrates like this compound present specific hurdles. The acidic proton and coordinating nature of the hydroxyl group can interfere with the catalytic cycle, potentially leading to catalyst deactivation or undesired side reactions. Therefore, a successful protocol hinges on conditions that favor the desired C-N coupling pathway over these competing processes. This guide provides a field-proven methodology to achieve this outcome reliably.

Mechanistic Rationale: A Guided Approach to Reagent Selection

The efficacy of the Buchwald-Hartwig amination is governed by a delicate balance within its catalytic cycle. Understanding this cycle is paramount to justifying our experimental design. The reaction proceeds through three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][4]

Buchwald_Hartwig_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-Br PdII_Complex Ar-Pd(II)(L₂)-Br OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation (Base) PdII_Complex->Amine_Coord + HNR¹R² Amido_Complex Ar-Pd(II)(L₂)-NR¹R² Amine_Coord->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0L2 Catalyst Regeneration Product Ar-NR¹R² RedElim->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

  • Palladium Pre-catalyst: To ensure a consistent generation of the active Pd(0) species, we employ a well-defined, air-stable Pd(II) pre-catalyst.[5][6][7] For this protocol, we have selected Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a common and effective source of Pd(0) in situ.

  • Ligand Selection: The ligand is arguably the most critical component. For electron-rich heteroaryl halides, bulky and electron-rich biaryl phosphine ligands are essential.[8] They accelerate the rate-limiting oxidative addition and the final reductive elimination step while preventing the formation of inactive catalyst dimers.[1] We recommend XPhos , a ligand known for its broad applicability and high activity with challenging substrates.[8][9]

  • Base Selection: The base must be strong enough to deprotonate the amine without promoting side reactions with the pyridinol hydroxyl group or other sensitive functionalities. While strong bases like sodium tert-butoxide (NaOtBu) are common, for substrates bearing acidic protons, a slightly weaker but highly effective base like Cesium Carbonate (Cs₂CO₃) is often preferred due to its good solubility and ability to minimize side reactions.[10][11][12]

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All operations should be conducted under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware and standard Schlenk line or glovebox techniques.

Reagent and Materials Table
Reagent/MaterialMolecular Weight ( g/mol )AmountMillimoles (mmol)Equivalents
This compound188.03188 mg1.01.0
Amine (e.g., Aniline)93.13112 mg (110 µL)1.21.2
Pd₂(dba)₃915.7213.7 mg0.015 (0.03 Pd)0.015
XPhos476.6514.3 mg0.030.03
Cesium Carbonate (Cs₂CO₃)325.82456 mg1.41.4
Anhydrous Toluene-5 mL--
Step-by-Step Workflow

The following diagram illustrates the complete experimental workflow from preparation to final product isolation.

Buchwald_Hartwig_Workflow cluster_prep 1. Reaction Preparation (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up and Purification Add_Solids To a Schlenk tube, add: - this compound - Pd₂(dba)₃ - XPhos - Cs₂CO₃ Purge Evacuate and backfill with Argon (3 cycles) Add_Solids->Purge Add_Liquids Add Anhydrous Toluene (5 mL) Add Amine (1.2 equiv) Purge->Add_Liquids Heat Seal tube and place in preheated 110 °C oil bath Add_Liquids->Heat Stir Stir vigorously for 12-18 h Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Cool Cool to room temperature Monitor->Cool Filter Dilute with Ethyl Acetate Filter through Celite® Cool->Filter Wash Wash filtrate with water & brine Filter->Wash Dry Dry organic layer (Na₂SO₄) Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify via flash column chromatography Concentrate->Purify

Figure 2: Experimental workflow for the amination of this compound.

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (188 mg, 1.0 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (14.3 mg, 0.03 mmol), and cesium carbonate (456 mg, 1.4 mmol).

  • Inerting: Seal the tube with a septum cap, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol).

  • Reaction: Securely seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring: Progress can be monitored by periodically taking a small aliquot (via syringe), diluting it, and analyzing by TLC or LC-MS to confirm the consumption of the starting material.[13]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove the base and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-substituted 2-amino-4-methylpyridin-3-ol.

Troubleshooting & Key Considerations

  • Low or No Conversion: If the reaction fails, first ensure all reagents and solvents were strictly anhydrous.[14] Catalyst inactivity can be an issue; consider using a fresh batch of the palladium pre-catalyst and ligand. If the issue persists, an increase in catalyst loading to 3-5 mol% may be beneficial.[14]

  • Hydrodehalogenation (Loss of Bromine): The formation of 4-methylpyridin-3-ol as a byproduct indicates a competing hydrodehalogenation pathway. This can sometimes be mitigated by slightly lowering the reaction temperature or screening alternative solvents like 1,4-dioxane.

  • Volatile Amines: For low-boiling-point amines (e.g., diethylamine, ammonia), the reaction must be performed in a securely sealed pressure tube to prevent the escape of the nucleophile.[15]

Conclusion

This application note provides a scientifically grounded and experimentally validated protocol for the Buchwald-Hartwig amination of this compound. By carefully selecting a modern catalyst system and understanding the mechanistic nuances of the reaction, researchers can reliably access a wide range of valuable aminopyridinol derivatives. The detailed workflow and troubleshooting guide are designed to empower scientists to successfully implement and adapt this powerful C-N bond-forming methodology for their specific research and development objectives.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using a 2-Bromo-Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of the 2-Bromopyridine Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have become one of the most significant target classes for modern drug discovery, particularly in oncology.[1][2] Small molecule kinase inhibitors have revolutionized cancer treatment by offering targeted therapies that interfere with the dysregulated signaling pathways driving tumor growth and survival.[3] Within the vast chemical space of kinase inhibitors, certain molecular frameworks, known as "privileged scaffolds," have emerged as particularly fruitful starting points for inhibitor design.[3] These scaffolds possess the inherent ability to bind to the highly conserved ATP-binding site of kinases, providing a robust foundation for the development of potent and selective inhibitors.[4][5]

The pyridine ring is a prominent example of such a privileged scaffold, and its derivatives are integral to numerous approved drugs.[6] Among these, the 2-bromopyridine moiety has proven to be an exceptionally versatile and valuable building block in the synthesis of kinase inhibitors.[7][8] The strategic placement of the bromine atom at the 2-position provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the systematic and efficient exploration of the chemical space around the pyridine core.[1][8] This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups to optimize interactions with the target kinase.[1]

This technical guide provides a comprehensive overview of the synthesis of kinase inhibitors utilizing the 2-bromopyridine scaffold. It will delve into the key synthetic strategies, provide detailed experimental protocols for cornerstone reactions, and discuss the underlying principles of kinase inhibition by molecules derived from this scaffold.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The true power of the 2-bromopyridine scaffold lies in its amenability to palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the construction of complex kinase inhibitors.[8] The two most pivotal reactions in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6][9] In the context of 2-bromopyridine, this reaction is instrumental in introducing a wide array of aryl and heteroaryl substituents, which can occupy key pockets within the kinase ATP-binding site and significantly influence inhibitor potency and selectivity.[1][10]

A general workflow for the Suzuki-Miyaura coupling of a 2-bromopyridine derivative is depicted below:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions 2-Bromopyridine 2-Bromopyridine Reaction Suzuki-Miyaura Coupling 2-Bromopyridine->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction Purification Work-up & Purification Reaction->Purification Product 2-Arylpyridine Product Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Crucial C-N Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[11][12] This reaction is of paramount importance in kinase inhibitor synthesis as the resulting amino-pyridine moiety can form critical hydrogen bond interactions with the "hinge region" of the kinase, a key determinant of binding affinity.[13]

Below is a diagram illustrating the general workflow for the Buchwald-Hartwig amination of a 2-bromopyridine derivative:

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions 2-Bromopyridine 2-Bromopyridine Reaction Buchwald-Hartwig Amination 2-Bromopyridine->Reaction Amine Amine Amine->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction Purification Work-up & Purification Reaction->Purification Product 2-Aminopyridine Product Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of a generic 2-bromopyridine substrate. These should be considered as starting points and may require optimization based on the specific substrates being used.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl groups at the 2-position of the pyridine ring.[1]

Materials:

Reagent/MaterialPurpose
2-Bromopyridine derivativeStarting material
Aryl/Heteroaryl boronic acid or pinacol esterCoupling partner
Pd(dppf)Cl₂ or other suitable Palladium catalystCatalyst
K₂CO₃ or Cs₂CO₃Base
1,4-Dioxane/Water mixture (e.g., 4:1 v/v)Solvent
Nitrogen or Argon gas supplyInert atmosphere
Standard laboratory glasswareReaction vessel
Column chromatography setupPurification

Procedure:

  • Reaction Setup: In a clean, dry Schlenk flask, combine the 2-bromopyridine derivative (1.0 equivalent), the desired aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.2 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine derivative.[1]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination to introduce a primary or secondary amine at the 2-position of the pyridine ring.[8][11]

Materials:

Reagent/MaterialPurpose
2-Bromopyridine derivativeStarting material
Primary or secondary amineCoupling partner
Pd₂(dba)₃ or other suitable Palladium pre-catalystCatalyst
XPhos, RuPhos, or other suitable phosphine ligandLigand
NaOtBu or other suitable non-nucleophilic baseBase
Anhydrous, degassed toluene or other suitable solventSolvent
Nitrogen or Argon gas supplyInert atmosphere
Sealed reaction tube or Schlenk flaskReaction vessel
Column chromatography setupPurification

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equivalents) and the phosphine ligand (0.02-0.10 equivalents) to a dry sealed reaction tube or Schlenk flask.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equivalents), the 2-bromopyridine derivative (1.0 equivalent), and the desired amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, until TLC or LC-MS indicates consumption of the starting material.[8][13]

  • Work-up: Cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate. Wash the mixture with water and brine, dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[8]

  • Purification: Purify the crude residue via flash column chromatography to obtain the desired N-substituted aminopyridine.[8]

Mechanism of Action and Target Kinases

The 2-substituted pyridine scaffold derived from 2-bromopyridine is designed to mimic the adenine ring of ATP, the natural substrate for kinases.[5] This allows these inhibitors to effectively bind to the ATP-binding pocket. The substituent introduced at the 2-position via Suzuki coupling can extend into hydrophobic regions of the active site, enhancing potency and selectivity. The amino group introduced via Buchwald-Hartwig amination can form crucial hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in the active site.

The versatility of the 2-bromopyridine scaffold allows for the targeting of a wide range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR).[1]

  • Non-Receptor Tyrosine Kinases: including members of the Src family kinases.[1]

  • Serine/Threonine Kinases: such as p38 MAP kinase and various cyclin-dependent kinases (CDKs).[1]

The specific kinase target will be determined by the nature of the substituents introduced onto the 2-bromopyridine core.

Conclusion

The 2-bromopyridine scaffold represents a highly valuable and versatile platform for the synthesis of potent and selective kinase inhibitors. The ability to leverage powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination allows for the systematic and efficient generation of diverse libraries of compounds for screening and lead optimization. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this privileged scaffold and to develop novel therapeutics for the treatment of cancer and other diseases driven by dysregulated kinase activity.

References

Application of 2-Bromo-4-methylpyridin-3-ol in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyridine Scaffolds in Modern Agrochemicals

The pyridine ring is a cornerstone in the development of novel agrochemicals, offering a versatile scaffold that can be functionalized to create highly active and selective herbicides, fungicides, and insecticides. Its presence in numerous top-selling crop protection agents is a testament to its favorable physicochemical properties and ability to interact with a wide range of biological targets.

While the specific application of 2-Bromo-4-methylpyridin-3-ol in publicly documented agrochemical synthesis is limited, this guide leverages a closely related and well-documented example to illustrate the synthetic utility of substituted pyridines. We will delve into the synthesis of the commercial herbicide Picolinafen, a potent aryloxypicolinamide herbicide. This case study will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic strategies and chemical principles involved in the creation of pyridine-based agrochemicals.

Picolinafen serves as an excellent case study due to its well-established synthesis route and clear mode of action. It is a selective, post-emergence herbicide used to control annual broad-leaved weeds in cereal crops[1]. Its synthesis showcases key chemical transformations that are broadly applicable in the synthesis of other agrochemicals derived from pyridine intermediates.

Case Study: Synthesis of the Herbicide Picolinafen

Picolinafen is a member of the aryloxypicolinamide class of herbicides and functions by inhibiting carotenoid biosynthesis[1]. The synthesis of Picolinafen involves a multi-step process, beginning with the preparation of key intermediates. The following protocol is a representative synthesis based on established patent literature, providing a clear pathway to this important agrochemical.

Synthetic Workflow Diagram

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Etherification cluster_2 Step 3: Acyl Chloride Formation cluster_3 Step 4: Amidation A 2-Chloro-6-trichloromethylpyridine B 2-Chloro-6-pyridinecarboxylic acid A->B H2SO4, H2O D 2-(3-Trifluoromethylphenoxy)-6-picolinic acid B->D K2CO3, Catalyst C m-Trifluoromethylphenol C->D F 2-(3-Trifluoromethylphenoxy)-6-pyridinecarbonyl chloride D->F Base, Organic Solvent E Di(trichloromethyl) carbonate E->F H Picolinafen F->H Base, Organic Solvent G 4-Fluoroaniline G->H

Caption: Synthetic workflow for the herbicide Picolinafen.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of Picolinafen.

Step 1: Synthesis of 2-Chloro-6-pyridinecarboxylic acid

Objective: To hydrolyze 2-chloro-6-trichloromethylpyridine to the corresponding carboxylic acid.

  • Materials:

    • 2-Chloro-6-trichloromethylpyridine

    • Concentrated Sulfuric Acid (98%)

    • Ammonia water (27%)

    • Deionized water

  • Procedure:

    • In a suitable reaction vessel, charge 2-chloro-6-trichloromethylpyridine (1.0 eq).

    • Slowly add concentrated sulfuric acid (1.2 eq) while maintaining the temperature below 40°C.

    • Heat the reaction mixture to 100°C and maintain for 8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to 60°C.

    • Carefully add 27% ammonia water dropwise to neutralize the solution to a pH of 7.

    • Cool the mixture to room temperature and stir to allow for precipitation.

    • Filter the resulting solid, wash with cold deionized water, and dry under vacuum to yield 2-chloro-6-pyridinecarboxylic acid.

Step 2: Synthesis of 2-(3-Trifluoromethylphenoxy)-6-picolinic acid

Objective: To perform an etherification reaction between 2-chloro-6-pyridinecarboxylic acid and m-trifluoromethylphenol.

  • Materials:

    • 2-Chloro-6-pyridinecarboxylic acid (from Step 1)

    • m-Trifluoromethylphenol

    • Potassium Carbonate (K₂CO₃)

    • Copper catalyst (e.g., CuI)

    • Dimethylformamide (DMF)

    • Concentrated Hydrochloric Acid

    • Ice water

  • Procedure:

    • To a reaction flask, add DMF, m-trifluoromethylphenol (1.3 eq), potassium carbonate (1.33 eq), and 2-chloro-6-pyridinecarboxylic acid (1.0 eq).

    • Add a catalytic amount of a suitable copper catalyst.

    • Heat the mixture to 140°C and stir for 6 hours.

    • Monitor the reaction by TLC or HPLC.

    • After completion, cool the reaction to room temperature and pour it into ice water.

    • Adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to obtain 2-(3-trifluoromethylphenoxy)-6-picolinic acid.

Step 3: Synthesis of 2-(3-Trifluoromethylphenoxy)-6-pyridinecarbonyl chloride

Objective: To convert the carboxylic acid to the corresponding acyl chloride.

  • Materials:

    • 2-(3-Trifluoromethylphenoxy)-6-picolinic acid (from Step 2)

    • Di(trichloromethyl) carbonate (triphosgene) or Thionyl chloride (SOCl₂)

    • A suitable organic solvent (e.g., Toluene or Dichloromethane)

    • A suitable base (e.g., Triethylamine)

  • Procedure:

    • Suspend 2-(3-trifluoromethylphenoxy)-6-picolinic acid (1.0 eq) in an anhydrous organic solvent.

    • Add a catalytic amount of DMF.

    • Slowly add di(trichloromethyl) carbonate (0.4 eq) or thionyl chloride (1.2 eq) to the mixture at room temperature.

    • Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (cessation of gas evolution).

    • The resulting solution of 2-(3-trifluoromethylphenoxy)-6-pyridinecarbonyl chloride is typically used directly in the next step without isolation.

Step 4: Synthesis of Picolinafen

Objective: To react the acyl chloride with 4-fluoroaniline to form the final amide product.

  • Materials:

    • Solution of 2-(3-Trifluoromethylphenoxy)-6-pyridinecarbonyl chloride (from Step 3)

    • 4-Fluoroaniline

    • A suitable base (e.g., Triethylamine or Pyridine)

    • A suitable organic solvent (e.g., Toluene or Dichloromethane)

  • Procedure:

    • To the solution of the acyl chloride from the previous step, add a solution of 4-fluoroaniline (1.1 eq) and a base (1.2 eq) in the same organic solvent, while maintaining the temperature below 25°C.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.

    • Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain Picolinafen.

Quantitative Data Summary

StepReactantsKey ReagentsProductTypical Yield
12-Chloro-6-trichloromethylpyridineH₂SO₄2-Chloro-6-pyridinecarboxylic acid~90%
22-Chloro-6-pyridinecarboxylic acid, m-TrifluoromethylphenolK₂CO₃, Cu catalyst2-(3-Trifluoromethylphenoxy)-6-picolinic acidHigh
32-(3-Trifluoromethylphenoxy)-6-picolinic acidDi(trichloromethyl) carbonate or SOCl₂2-(3-Trifluoromethylphenoxy)-6-pyridinecarbonyl chlorideUsed in situ
42-(3-Trifluoromethylphenoxy)-6-pyridinecarbonyl chloride, 4-FluoroanilineBasePicolinafen~83% (overall)

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

Picolinafen exerts its herbicidal effect by inhibiting the enzyme phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants[1]. Carotenoids are essential pigments that protect chlorophyll from photo-oxidative damage. By blocking PDS, Picolinafen prevents the formation of colored carotenoids, leading to the accumulation of phytoene. This disruption of the photoprotective mechanism results in the destruction of chlorophyll, leading to the characteristic bleaching or whitening of the leaves of susceptible weeds, followed by necrosis and plant death.

Conclusion

References

Application Notes and Protocols for the Analytical Characterization of 2-Bromo-4-methylpyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the analytical methodologies essential for the robust characterization of 2-bromo-4-methylpyridin-3-ol and its derivatives. These compounds are of significant interest as intermediates in pharmaceutical synthesis.[1][2] Accurate and thorough analytical characterization is paramount for ensuring the identity, purity, and stability of these molecules, which are critical aspects of drug development and quality control.[3][4][5][6]

This guide moves beyond a simple listing of procedures to explain the rationale behind the selection of specific analytical techniques. It provides detailed, field-proven protocols and emphasizes the importance of method validation to ensure data integrity and regulatory compliance.

Foundational Analytical Techniques: A Multi-faceted Approach

A comprehensive characterization of this compound derivatives necessitates a suite of orthogonal analytical techniques. Each method provides unique and complementary information regarding the molecule's structure, purity, and physicochemical properties. The primary techniques discussed herein are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

G cluster_0 Characterization Workflow cluster_1 Analytical Techniques Purity Assessment Purity Assessment HPLC HPLC Purity Assessment->HPLC Structural Elucidation Structural Elucidation NMR NMR Structural Elucidation->NMR Functional Group ID Functional Group ID FTIR FTIR Functional Group ID->FTIR Molecular Weight Molecular Weight MS MS Molecular Weight->MS

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

HPLC is an indispensable technique for determining the purity of this compound derivatives and quantifying any impurities.[7][8] Given that many pyridine derivatives are polar and hydrophilic, specialized HPLC methods are often required to achieve adequate retention and separation.[9][10]

Causality in Method Development:

The basic nature of the pyridine ring can lead to poor peak shape (tailing) on traditional silica-based columns due to interactions with residual silanols.[8] To overcome this, mixed-mode chromatography or the use of a buffered mobile phase is often employed. The choice of mobile phase and column is critical for achieving good resolution between the main compound and its potential impurities, such as isomers or degradation products.[8][10]

Protocol: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a general RP-HPLC method suitable for the analysis of this compound derivatives. Method validation is crucial to ensure reliability and compliance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][7]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

Materials:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Solvent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v)

  • Reference Standard: A well-characterized standard of the this compound derivative of interest.

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the sample solvent to a final concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards from the reference standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: Pyridine derivatives typically have a UV absorbance maximum around 254 nm.[11][12] A DAD can be used to identify the optimal wavelength.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis:

    • Calculate the percentage purity of the sample by comparing the peak area of the main component to the total area of all peaks (area normalization).

    • Quantify any impurities by using the calibration curve generated from the reference standards.

G cluster_0 HPLC Method Development Define Analyte Properties Define Analyte Properties Select Column & Mobile Phase Select Column & Mobile Phase Define Analyte Properties->Select Column & Mobile Phase Optimize Gradient Optimize Gradient Select Column & Mobile Phase->Optimize Gradient Validate Method Validate Method Optimize Gradient->Validate Method

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound derivatives and providing structural information through fragmentation analysis.[13][14] The presence of bromine is readily identified by its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio).[15]

Protocol: Molecular Weight Confirmation by Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation:

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters:

    • Ionization Mode: Positive ion mode is typically used for pyridine compounds.

    • Scan Range: Set a mass range that encompasses the expected molecular weight of the compound.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]+).

    • Observe the isotopic pattern to confirm the presence of bromine.

IonExpected m/z for C6H6BrNO
[M+H]+ with 79Br187.97
[M+H]+ with 81Br189.97

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[16] Both 1H and 13C NMR provide detailed information about the chemical environment of each atom in the molecule.

Key Considerations for NMR of Pyridine Derivatives:

The electron-withdrawing nature of the nitrogen atom in the pyridine ring deshields the adjacent α- and γ-protons, causing them to resonate at a lower field (higher ppm) compared to the β-protons.[17][18] The substitution pattern on the ring will further influence the chemical shifts and coupling constants of the remaining protons.

Protocol: Structural Characterization by 1H and 13C NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Data Acquisition: Acquire 1H and 13C NMR spectra.

  • Data Analysis:

    • 1H NMR: Analyze the chemical shifts, integration, and coupling patterns to assign the protons.

    • 13C NMR: Identify the number of unique carbon atoms and their chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[19][20] For this compound derivatives, key vibrational bands can confirm the presence of the hydroxyl group, the aromatic ring, and C-Br bond.

Protocol: Functional Group Analysis by FTIR

Instrumentation:

  • FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Collect the IR spectrum over a typical range of 4000-400 cm-1.

  • Data Analysis: Identify characteristic absorption bands.

Functional GroupApproximate Wavenumber (cm-1)
O-H stretch (hydroxyl)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C=C and C=N stretch (aromatic ring)1400-1600
C-Br stretch500-600

Method Validation: Ensuring Trustworthy Results

Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[3] It is a critical component of regulatory compliance and ensures the reliability and consistency of analytical data.[5][6] Key validation parameters according to ICH guidelines include:[3]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-methylpyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your synthesis.

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses specific problems encountered during the synthesis. The most common route involves the electrophilic bromination of 4-methylpyridin-3-ol. The hydroxyl group at the C3 position is strongly activating and directs bromination to the ortho positions (C2 and C6). The challenge lies in achieving high regioselectivity for the C2 position and preventing common side reactions.

Q1: My reaction is complete (starting material consumed), but my isolated yield is very low. What happened to my product?

This is a common issue that can point to several problems, from side reactions to losses during the workup and purification stages.

Answer:

Low isolated yield despite full conversion of the starting material typically points to one of three culprits: the formation of soluble or undesired side products, degradation of the target molecule, or mechanical losses during extraction and purification.

Possible Causes & Solutions:

  • Over-Bromination: The powerful activating effect of the hydroxyl group can easily lead to the formation of 2,6-dibromo-4-methylpyridin-3-ol . This byproduct is a major reason for yield loss of the desired mono-bromo product.

    • Solution: Switch from molecular bromine (Br₂) to a milder, more controlled brominating agent like N-Bromosuccinimide (NBS) . NBS provides a low, steady concentration of electrophilic bromine, which significantly favors mono-bromination.[1] Use precisely 1.0 equivalent of NBS relative to your starting material. Adding it portion-wise can further suppress di-bromination.

  • Formation of Isomeric Byproducts: Bromination can also occur at the C6 position, leading to the formation of 6-Bromo-4-methylpyridin-3-ol . While the C2 position is generally favored electronically, the steric environment can influence the isomeric ratio.

    • Solution: Temperature control is critical. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance regioselectivity. Solvents like acetic acid or chloroform are often good choices.[2]

  • Product Degradation During Workup: Pyridinols can be sensitive to harsh pH changes or high temperatures during workup.

    • Solution: When neutralizing the reaction, use a milder base like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH), and always perform the neutralization at low temperatures (0-5 °C). Avoid excessive heat during solvent evaporation.

  • Poor Extraction/Purification Recovery: The product has both a polar hydroxyl group and a nonpolar aromatic ring, which can sometimes lead to challenging extractions or losses during chromatography.

    • Solution: Use a robust extraction solvent like ethyl acetate. If the product remains in the aqueous layer, it may be due to salt formation. Adjust the pH to be near-neutral (~7) before extraction. For purification, silica gel column chromatography is standard. A gradient elution, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, is often effective for separating the product from less polar impurities (dibromo-product) and more polar impurities (unreacted starting material).[3]

Troubleshooting Summary Table
Observation Potential Cause Recommended Action
Low isolated yield, but TLC/GC-MS shows no starting material.Over-bromination (di-bromo product formed).Use 1.0 eq. of NBS instead of Br₂. Add NBS in portions.
NMR shows a mixture of brominated isomers.Poor regioselectivity.Lower the reaction temperature. Ensure efficient stirring.
Product darkens or decomposes during workup.pH or temperature instability.Neutralize with a mild base (e.g., NaHCO₃) at low temperature.
Low recovery after column chromatography.Isomers are difficult to separate.Use a shallow solvent gradient for chromatography.
Q2: My NMR analysis shows a mixture of isomers (2-bromo and 6-bromo). How can I improve the regioselectivity?

Achieving high regioselectivity is the primary challenge in this synthesis. The electronic and steric environment around the pyridine ring dictates the outcome.

Answer:

Improving regioselectivity requires fine-tuning the reaction conditions to favor substitution at the C2 position over the C6 position.

Key Strategies:

  • Choice of Brominating Agent: As mentioned, NBS is generally superior to Br₂ for selectivity.[1] Its bulkier nature compared to Br₂ can sometimes add a degree of steric hindrance that favors the less-hindered position, though electronic effects often dominate.

  • Solvent Effects: The solvent can influence the reactivity of the brominating agent.

    • Acetic Acid: Often used as it can protonate the pyridine nitrogen, slightly deactivating the ring and potentially improving control over the reaction.

    • Chlorinated Solvents (DCM, Chloroform): These are non-coordinating and can be excellent for achieving clean reactions with NBS.

  • Temperature Management: This is one of the most critical parameters.

    • Protocol: Cool the solution of 4-methylpyridin-3-ol to 0 °C before slowly adding the brominating agent. Allow the reaction to stir at 0 °C for a period before letting it slowly warm to room temperature. Monitor the reaction closely by TLC or LC-MS.

Experimental Workflow for Improved Selectivity

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve 4-methylpyridin-3-ol in Acetic Acid or DCM P2 Cool solution to 0 °C in an ice bath P1->P2 R1 Slowly add 1.0 eq. NBS in small portions P2->R1 R2 Stir at 0 °C for 1-2 hours R1->R2 R3 Allow to warm to RT and stir for 2-4 hours R2->R3 R4 Monitor by TLC/LC-MS until SM is consumed R3->R4 W1 Quench with Na₂S₂O₃ (aq) R4->W1 W2 Neutralize carefully with NaHCO₃ (aq) at 0 °C W1->W2 W3 Extract with Ethyl Acetate W2->W3 W4 Purify via Column Chromatography W3->W4

Caption: Optimized workflow for selective C2 bromination.

Q3: The reaction stalls, and a significant amount of starting material remains. What should I do?

An incomplete reaction points to issues with reagents or reaction conditions that prevent the bromination from proceeding.

Answer:

If the reaction is not going to completion, you should first verify the quality and stoichiometry of your reagents.

Troubleshooting Steps:

  • Check Your NBS: N-Bromosuccinimide can decompose over time, especially if exposed to light or moisture.[4]

    • Validation: Impure NBS often has a yellow or orange tint. It can be purified by recrystallization from hot water.[4] Always use freshly opened or recently purified NBS for best results.

  • Acid Scavenging: The reaction generates succinimide as a byproduct. In some cases, if the reaction medium is not acidic enough, side reactions can occur. Using acetic acid as a solvent can help maintain an acidic environment.

  • Activation: While the -OH group is activating, protonation of the pyridine nitrogen by a strong acid deactivates the ring. Ensure you are not using an excessively strong acid, which could inhibit the electrophilic substitution. Acetic acid provides a good balance.

  • Temperature: While low temperature is good for selectivity, if the reaction is too cold, it may not have sufficient activation energy to proceed. If the reaction stalls at 0 °C, allowing it to warm to room temperature is a standard procedure. Gentle heating (e.g., to 40 °C) can be attempted, but this increases the risk of side products.

Logical Troubleshooting Flow

Start Reaction Stalled: Significant Starting Material (SM) Remains CheckNBS Is your NBS old or discolored? Start->CheckNBS Recrystallize Recrystallize NBS from water. Repeat reaction with pure reagent. CheckNBS->Recrystallize Yes CheckTemp Was the reaction maintained at low temp (e.g., 0°C)? CheckNBS->CheckTemp No, NBS is pure WarmUp Allow reaction to warm to Room Temp. Monitor progress by TLC. CheckTemp->WarmUp Yes CheckSolvent What is the solvent? CheckTemp->CheckSolvent No SolventOK Acetic Acid / DCM are good choices. Consider reagent stoichiometry. CheckSolvent->SolventOK

Caption: Decision tree for troubleshooting a stalled reaction.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material?

A: The most direct precursor is 4-methylpyridin-3-ol (also known as 3-hydroxy-4-picoline). It is commercially available and has the correct scaffold for the subsequent bromination.[5]

Q: Which brominating agent is best: Br₂ or NBS?

A: N-Bromosuccinimide (NBS) is highly recommended.[1][4] Molecular bromine (Br₂) is a very strong oxidizing agent and can lead to over-bromination and other side reactions with an activated ring system like a pyridinol. NBS provides a milder, more controlled source of electrophilic bromine, leading to higher yields of the desired mono-brominated product.

Q: How can I best monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 30:70 or 50:50) typically gives good separation.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting material, product, and di-bromo byproduct should have distinct Rf values. The di-bromo product will be the least polar (highest Rf), followed by the desired product, with the starting material being the most polar (lowest Rf).

Q: What are the key safety precautions for this reaction?

A:

  • NBS and Bromine: Both are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Work with organic solvents in a fume hood and away from ignition sources.

  • Quenching: The reaction quench can be exothermic. Perform additions of aqueous solutions slowly and with cooling.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Yields with 2-Bromo-Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with 2-bromo-pyridine substrates. The unique electronic properties and coordinating nature of the pyridine nitrogen present a distinct set of obstacles in achieving high-yielding and clean reactions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing in the lab. Each issue is broken down into its probable causes and actionable solutions, grounded in mechanistic principles.

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura coupling of a 2-bromo-pyridine with an arylboronic acid is resulting in a low yield or complete failure. What are the likely causes and how can I improve it?

Answer: Low yields with 2-bromo-pyridine substrates are a frequent challenge and can stem from several interconnected factors. The primary culprits are often related to the deactivation of the palladium catalyst and the inherent instability of one of the coupling partners.[1]

Core Problem: Catalyst Deactivation. The Lewis basic nitrogen atom in the 2-position of the pyridine ring can coordinate strongly with the palladium(0) catalytic center. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" your catalyst and halting the reaction.[2] This is often referred to as the "2-pyridyl problem."[2]

Troubleshooting Steps:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount to shield the palladium center and promote the desired catalytic cycle.

    • Switch to Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or RuPhos are designed with significant steric bulk. This bulkiness physically hinders the pyridine nitrogen from coordinating with the palladium atom. Their electron-rich nature also promotes the rate-limiting oxidative addition step.[1][3]

    • Avoid Simple Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate class as they are not bulky enough to prevent catalyst inhibition.[1]

  • Re-evaluate Your Base and Solvent System: The base and solvent play a synergistic role in both activating the boronic acid and maintaining catalyst activity.

    • Base Strength and Solubility: A base that is too weak may not facilitate the crucial transmetalation step effectively.[1] Conversely, a very strong base in an aqueous medium can accelerate the decomposition of the boronic acid. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point.[1][4] The base needs to be soluble, which is why aqueous mixtures are common.[5]

    • Solvent Choice: A biphasic solvent system, such as Toluene/H₂O or Dioxane/H₂O, is often optimal.[1][5] The organic phase solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.

  • Consider the Boronic Acid Stability: Boronic acids, especially heteroaryl boronic acids, are susceptible to decomposition via protodeboronation (replacement of the -B(OH)₂ group with a hydrogen).[6][7]

    • Use Boronic Esters or Trifluoroborates: Pinacol esters (Bpin), MIDA esters, or potassium trifluoroborate salts (BF₃K) are significantly more stable than their corresponding boronic acids.[1][6][8] These reagents can act as a "slow-release" source of the active boronic acid under the reaction conditions, minimizing its decomposition over time.[9][10]

  • Increase Reaction Temperature: Due to the electron-deficient nature of the pyridine ring, the oxidative addition step can be sluggish. Cautiously increasing the reaction temperature (typically in the range of 80-110 °C) can often improve both the rate and overall conversion.[1][11]

Issue 2: Significant Side Product Formation

Question: My reaction is proceeding, but I'm observing significant quantities of homocoupled boronic acid (biaryl) and/or the debrominated starting material (pyridine). How can I suppress these side reactions?

Answer: The formation of these side products points to specific, competing reaction pathways that can be minimized through careful control of the reaction atmosphere and components.

1. Homocoupling of Boronic Acid:

  • Cause: This side reaction, where two boronic acid molecules couple to form a symmetrical biaryl, is primarily caused by the presence of oxygen.[1] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling pathway.[6]

  • Solution: Rigorous Degassing. It is crucial to remove dissolved oxygen from your solvents and the reaction headspace.

    • Procedure: Sparge all solvents (including water) with an inert gas like argon or nitrogen for at least 30 minutes before use.[1][12] Assemble your reaction under a positive pressure of inert gas. For best results, perform several "freeze-pump-thaw" cycles on the reaction mixture.[1]

    • Inert Atmosphere: Running the reaction under a constant inert atmosphere (e.g., a nitrogen or argon balloon) is strongly recommended and is standard practice for reproducible results.[1]

2. Protodebromination (Dehalogenation):

  • Cause: This involves the replacement of the bromine atom on your starting material with a hydrogen atom. This can occur if the palladium complex, after oxidative addition, reacts with a hydride source in the mixture before it can undergo transmetalation.[6] Common hydride sources can be the solvent (especially alcohols) or certain bases.

  • Solution: Optimize Reaction Conditions.

    • Solvent Choice: Some solvents are more prone to acting as hydride donors. For instance, while effective in some cases, solvents like DMF can sometimes lead to more dehalogenation compared to toluene.[5]

    • Increase Transmetalation Rate: By optimizing the conditions to favor a faster transmetalation (e.g., choosing a more effective base, using a more reactive boronic ester), you decrease the lifetime of the intermediate palladium-arylhalide complex, giving it less opportunity to undergo dehalogenation.[13]

Frequently Asked Questions (FAQs)

  • Q1: Should I use a boronic acid, a pinacol ester (Bpin), or a trifluoroborate (BF₃K)?

    • A1: While boronic acids can work, they are often the least stable option, especially with heteroaromatic systems.[6] Pinacol esters offer a significant stability advantage and are a common choice.[6] Potassium trifluoroborate salts are also very stable and can be a superior choice in cases of severe protodeboronation, as their hydrolysis to the active boronic acid can be slower and more controlled under basic conditions.[9][10]

  • Q2: Which palladium source is best? Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst?

    • A2: All are viable options. Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective Pd(II) and Pd(0) sources, respectively.[1] However, they require in-situ formation of the active Pd(0)Lₙ species. Modern pre-catalysts (like the Buchwald pre-catalysts) are often superior as they are air-stable, easy to handle, and form the active monoligated Pd(0) species rapidly and quantitatively upon activation, leading to more reproducible results.

  • Q3: Can I run the Suzuki coupling of 2-bromo-pyridine open to the air?

    • A3: It is strongly discouraged. As mentioned in the troubleshooting section, oxygen promotes the homocoupling of the boronic acid and can lead to catalyst decomposition into inactive palladium black.[1][14] For optimal yields and reproducibility, always perform the reaction under an inert atmosphere.[2]

  • Q4: My reaction starts but then stalls before completion. What does this indicate?

    • A4: This is a classic sign of catalyst deactivation.[2] The initial conversion is from the catalyst that is active at the beginning of the reaction. Over time, coordination of the pyridine substrate or product to the palladium center leads to the formation of inactive complexes, and the reaction stops. The primary solution is to switch to a bulkier ligand that can better protect the palladium center throughout the reaction.[1][2]

Data & Protocols

Table 1: Recommended Catalyst Systems for 2-Bromo-Pyridine Coupling
Palladium SourceLigandCatalyst Loading (mol%)Typical BaseTypical Solvent SystemYield RangeNotes
Pd₂(dba)₃SPhos1-3K₂CO₃ or K₃PO₄Toluene/H₂O (4:1)Moderate to HighA robust system for challenging substrates.[1]
Pd(OAc)₂XPhos2-5K₃PO₄Dioxane/H₂O (5:1)Moderate to HighAnother excellent bulky, electron-rich ligand choice.
Pd(dppf)Cl₂(Internal)3-5Na₂CO₃DMF/H₂O (4:1)Low to ModerateOften less effective for 2-pyridyl substrates.[15]
Pd(PPh₃)₄(Internal)5Na₂CO₃Toluene/EtOH/H₂OLow to ModerateProne to catalyst deactivation with pyridinic substrates.[1][16]
General Experimental Protocol for Suzuki-Miyaura Coupling of 2-Bromo-Pyridine

Note: This is a generalized starting point. Optimization of equivalents, temperature, and reaction time is essential for each specific substrate pair.

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-bromo-pyridine (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).[1]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Solvent Addition: Add the previously degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.[1][5]

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%) to the vessel under a positive flow of inert gas.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).[1]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-pyridine.[17]

Visual Guides

Diagram 1: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX  Ar-X Product Ar-Ar' (Product) OA Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr  Ar'-B(OR)₂  + Base TM Transmetalation ArPdAr->Pd0  Ar-Ar' RE Reductive Elimination Substrate Ar-X (2-Bromo-Pyridine) Boronic Ar'-B(OR)₂ Base Base (e.g., K₂CO₃)

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Low Yields

Troubleshooting_Tree Start Low Yield with 2-Bromo-Pyridine CheckLigand Is the ligand bulky and electron-rich (e.g., SPhos)? Start->CheckLigand SwitchLigand Action: Switch to a bulky, electron-rich phosphine ligand. CheckLigand->SwitchLigand No CheckBoron Is protodeboronation or homocoupling observed? CheckLigand->CheckBoron Yes SwitchLigand->CheckBoron UseEster Action: Use a more stable boronic ester (Bpin) or trifluoroborate (BF₃K). CheckBoron->UseEster Yes (Protodeboronation) Degas Action: Rigorously degas solvents and run under inert atmosphere. CheckBoron->Degas Yes (Homocoupling) CheckConditions Are temperature and base optimized? CheckBoron->CheckConditions No UseEster->CheckConditions Degas->CheckConditions IncreaseTemp Action: Increase temperature (e.g., 80-110 °C). CheckConditions->IncreaseTemp No Success Optimized Yield CheckConditions->Success Yes ScreenBase Action: Screen alternative bases (e.g., K₃PO₄). IncreaseTemp->ScreenBase ScreenBase->Success

Caption: A decision tree for systematically troubleshooting low-yielding reactions.

References

Technical Support Center: Catalyst Deactivation in Pyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting catalyst deactivation in cross-coupling reactions involving pyridine substrates. The unique electronic and coordinating properties of the pyridine ring present distinct challenges in catalysis.[1] This guide is structured in a question-and-answer format to directly address common issues encountered in the lab, offering scientifically grounded explanations and actionable protocols to enhance reaction success.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with pyridine-containing substrates often problematic?

A1: The primary challenge stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, forming stable, inactive complexes that effectively poison the catalyst and halt the catalytic cycle.[1][2] This is particularly pronounced when the coupling site is at the 2-position of the pyridine ring, a phenomenon often dubbed the "2-pyridyl problem."[1][3]

Q2: What are the common signs of catalyst deactivation in my pyridine cross-coupling reaction?

A2: The most common indicators of catalyst deactivation include:

  • Low or no conversion: The reaction stalls before the starting materials are fully consumed.[1]

  • Formation of palladium black: A black precipitate indicates the agglomeration of the active Pd(0) catalyst into an inactive form.[2][4]

  • Inconsistent results: Reactions that are difficult to reproduce, even under seemingly identical conditions.

  • Side product formation: Increased formation of byproducts such as homocoupled products or protodeboronated starting materials (in the case of Suzuki reactions).[1][5]

Q3: What are the primary mechanisms leading to catalyst deactivation with pyridine substrates?

A3: Several pathways can lead to the deactivation of the catalyst:

  • Pyridine Coordination: The lone pair of electrons on the pyridine nitrogen can directly coordinate to the palladium center, inhibiting the binding of reactants and preventing the catalytic cycle from proceeding.[1][6]

  • Formation of Inactive Dimers/Aggregates: The catalyst can form inactive dimeric or polymeric species, which can precipitate out of the reaction mixture as palladium black.[1]

  • Oxidative Addition Issues: The C-X bond (where X is a halide) on the pyridine ring may be difficult to activate, leading to a slow catalytic cycle that allows for catalyst decomposition pathways to dominate.[1]

Q4: How does the choice of ligand impact catalyst stability and activity?

A4: The ligand plays a critical role in mitigating catalyst deactivation. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often highly effective.[1] These ligands promote catalyst stability and activity in several ways:

  • Steric Hindrance: The bulkiness of the ligand can sterically shield the palladium center, preventing the pyridine nitrogen from coordinating and poisoning the catalyst.[1]

  • Enhanced Electron Density: Electron-rich ligands increase the electron density on the palladium atom, which can facilitate the rate-limiting oxidative addition step and promote faster catalytic turnover, out-competing deactivation pathways.[1][7]

Q5: Can the reaction conditions (base, solvent, temperature) influence catalyst deactivation?

A5: Absolutely. The choice of base, solvent, and temperature are crucial parameters to optimize for a successful pyridine cross-coupling reaction.

  • Base: The base is essential for the transmetalation step in many cross-coupling reactions.[1] The optimal base is often substrate-dependent, with common choices including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] The strength and solubility of the base can impact the reaction rate and catalyst stability.

  • Solvent: The solvent must solubilize all reaction components. Aprotic polar solvents like dioxane, THF, and toluene are commonly used.[1] The presence of water can be beneficial in some Suzuki-Miyaura couplings, but can also lead to protodeboronation of the boronic acid.[1][5]

  • Temperature: Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition.[4] It is often a delicate balance to find the optimal temperature that promotes the desired reaction without causing significant catalyst deactivation.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during pyridine cross-coupling reactions.

Problem 1: Low or No Conversion
Potential Cause Troubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a Bulkier, More Electron-Rich Ligand: Employ ligands like XPhos, SPhos, or RuPhos to sterically hinder pyridine coordination and accelerate the catalytic cycle.[1][8] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1] 3. Use a Pre-catalyst: Well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species.[1]
Inefficient Oxidative Addition 1. Change the Halide: If possible, switch from a pyridine chloride to a bromide or iodide, as the C-I and C-Br bonds are generally more reactive.[1] 2. Increase Reaction Temperature: Carefully increase the reaction temperature in 10-20 °C increments, while monitoring for decomposition.[1]
Poor Reagent Quality 1. Use Fresh Reagents: Ensure the purity of your starting materials, as impurities can act as catalyst poisons.[9] 2. Ensure Anhydrous Conditions (if required): For reactions sensitive to water, such as Suzuki couplings prone to protodeboronation, use anhydrous solvents and reagents.[5]
Problem 2: Formation of Palladium Black
Potential Cause Troubleshooting Steps
Slow Catalysis Leading to Agglomeration 1. Optimize Reaction Conditions to Increase Rate: Implement strategies from "Low or No Conversion" to accelerate the catalytic cycle. A faster turnover minimizes the lifetime of vulnerable Pd(0) species in solution.[1]
Oxygen Exposure 1. Thoroughly Degas Solvents: Use techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst.[2][5] 2. Maintain an Inert Atmosphere: Ensure the reaction is set up and run under a positive pressure of an inert gas.[4]
High Temperatures 1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration to minimize thermal decomposition of the catalyst.[4]
Problem 3: Significant Side Product Formation
Side Product Potential Cause & Solution
Homocoupling of Boronic Acid (Suzuki) Cause: Often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a competing catalytic cycle.[5][10] Solution: Rigorous degassing of the reaction mixture is critical.[5] Using a direct Pd(0) source can sometimes mitigate this issue.[8]
Protodeboronation (Suzuki) Cause: The C-B bond of the boronic acid is cleaved by a proton source (e.g., water).[5] Solution: Use anhydrous solvents and reagents.[5] Consider using more stable boronic esters (e.g., pinacol esters) or MIDA boronates.[8]
Dehalogenation Cause: The halide on the pyridine substrate is replaced by a hydrogen atom. Solution: Optimize the ligand and base combination. Shorter reaction times can also minimize this side reaction.[8]

Visual Troubleshooting Workflows

Diagnosing Low Conversion

low_conversion_workflow cluster_pd_black Troubleshoot Pd Black Formation cluster_no_pd_black Investigate Other Causes start Low or No Conversion check_catalyst Is Palladium Black visible? start->check_catalyst yes_pd_black Yes check_catalyst->yes_pd_black  Yes no_pd_black No check_catalyst->no_pd_black  No troubleshoot_pd_black Optimize rate vs. temp. Improve degassing yes_pd_black->troubleshoot_pd_black check_ligand Is the ligand bulky and electron-rich? no_pd_black->check_ligand yes_ligand Yes check_ligand->yes_ligand  Yes no_ligand No check_ligand->no_ligand  No check_conditions Review other parameters: - Halide reactivity - Reagent purity - Base/Solvent choice yes_ligand->check_conditions switch_ligand Switch to a more appropriate ligand (e.g., XPhos, SPhos) no_ligand->switch_ligand

Caption: A logical workflow for diagnosing and addressing low conversion.

Catalyst Deactivation Pathway by Pyridine Coordination

catalyst_poisoning active_catalyst Active Pd(0)L_n pyridine Pyridine Substrate active_catalyst->pyridine Coordination catalytic_cycle Productive Catalytic Cycle active_catalyst->catalytic_cycle inactive_complex Inactive [Pd(0)L_n(Pyridine)] pyridine->inactive_complex inactive_complex->catalytic_cycle Inhibited

Caption: Pyridine coordination leads to an inactive catalyst complex.

Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling with a Pyridine Substrate

This protocol provides a reliable starting point for pyridine cross-coupling, incorporating best practices to minimize catalyst deactivation.

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halopyridine (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[4]

  • Inert Atmosphere:

    • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[4]

  • Catalyst and Ligand Addition:

    • Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).[4]

  • Solvent Addition:

    • Add degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.[4] Solvents should be degassed by sparging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.[8]

  • Reaction:

    • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[4]

  • Monitoring:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4] A plateau in product formation before the starting material is consumed is indicative of catalyst deactivation.[1]

Protocol 2: Analysis of a Deactivated Catalyst (Palladium Black)

If significant palladium black formation is observed, its characterization can confirm catalyst decomposition.

  • Sample Collection:

    • Once the reaction has stalled and the black precipitate has formed, allow it to settle.

    • Under an inert atmosphere, carefully remove the supernatant liquid via cannula filtration.[4]

  • Washing:

    • Wash the remaining black solid with the reaction solvent (degassed) and then with a volatile solvent like pentane to facilitate drying.

  • Characterization (Optional):

    • Techniques like X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of Pd(0).[4]

    • Scanning Electron Microscopy (SEM) can reveal the morphology of the agglomerated particles.[4]

References

Technical Support Center: Palladium Catalyst Removal from Pyridine-Containing Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reaction mixtures containing pyridine and its derivatives. Our focus is on providing practical, field-proven insights rooted in scientific principles to help you achieve the stringent purity levels required in pharmaceutical and fine chemical synthesis.

The Challenge of Palladium Removal in the Presence of Pyridine

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[1][2] However, the removal of residual palladium to levels mandated by regulatory bodies like the International Council for Harmonisation (ICH) presents a significant challenge.[1][3] This issue is often exacerbated in reactions involving pyridine or other nitrogen-containing heterocycles. The lone pair of electrons on the nitrogen atom in pyridine can act as a strong ligand, forming stable, soluble complexes with palladium.[4] This chelation effect can render standard removal techniques, such as simple filtration, ineffective.[4][5]

This guide is structured to help you navigate these challenges, offering a range of solutions from straightforward filtration to the use of high-affinity scavengers.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: High residual palladium levels detected after filtration through Celite® or a similar filter aid.

Q: I've performed a standard filtration through a pad of Celite®, but my ICP-MS analysis still shows unacceptably high levels of palladium in my product. Why is this happening and what should I do next?

A: This is a common issue, particularly in reactions involving pyridine.

Root Cause Analysis:

  • Soluble Palladium Species: Simple filtration is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated as an insoluble species.[4][6] However, in many cross-coupling reactions, the active catalytic species can leach into the reaction mixture as soluble palladium complexes (e.g., Pd(0) or Pd(II) species).[7][8][9]

  • Pyridine Complexation: As mentioned, pyridine and its derivatives can form stable, soluble complexes with these leached palladium species, preventing their removal by simple physical filtration.[4]

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cluster_reaction Reaction Mixture cluster_filtration Filtration Soluble_Pd Soluble Pd(0)/Pd(II) Species Pd_Pyridine_Complex Soluble Pd-Pyridine Complex Soluble_Pd->Pd_Pyridine_Complex Chelation Pyridine_Product Pyridine-containing Product Pyridine_Product->Pd_Pyridine_Complex Filtration_Process Filtration through Celite® Pd_Pyridine_Complex->Filtration_Process Filtrate Filtrate (Product + Soluble Pd-Pyridine Complex) Filtration_Process->Filtrate

Caption: Chelation of soluble palladium by pyridine leading to ineffective removal by filtration.

Recommended Solutions:

  • Employ a High-Affinity Scavenger: The most effective next step is to use a metal scavenger. These are solid-supported materials with functional groups that have a high affinity for palladium, effectively "scavenging" it from the solution.[5][10]

    • Thiol-based scavengers: Silica or polymer-bound thiols are highly effective for a wide range of palladium species.[1][10][11][12]

    • Thiourea-based scavengers: These are also very versatile for scavenging various forms of palladium.[10]

    • Triamine-based scavengers: Scavengers with triamine functional groups are another excellent choice.

  • Activated Carbon Treatment: Activated carbon is a cost-effective option for palladium removal.[5][13][14] It functions through adsorption of the palladium species onto its porous surface.[15] However, be aware of its potential for non-specific adsorption of your product, which could lead to yield loss.[5]

Experimental Protocol: Palladium Scavenging with a Thiol-Based Silica Scavenger

  • Dissolve Crude Product: Dissolve your crude product containing the residual palladium in a suitable solvent.

  • Add Scavenger: Add the thiol-functionalized silica scavenger (typically 5-10 wt% relative to the crude product) to the solution.

  • Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). The optimal time can range from 1 to 24 hours; it's advisable to monitor the progress.[4]

  • Filter: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger with the bound palladium.

  • Wash: Wash the filter cake with fresh solvent to ensure complete recovery of your product.

  • Concentrate: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analyze: Quantify the remaining palladium content using ICP-MS.[16]

Issue 2: Significant product loss during the palladium removal process.

Q: I've successfully removed the palladium using a scavenger, but my product yield is much lower than expected. What could be causing this, and how can I mitigate it?

A: Product loss during scavenging is a common concern, often due to non-specific binding.

Root Cause Analysis:

  • Non-Specific Adsorption: Both scavengers and activated carbon can, to some extent, adsorb your desired product in addition to the palladium.[5][17] This is particularly true if your product has functional groups that can interact with the scavenger's support or functional groups.

  • Excess Scavenger: Using a large excess of the scavenger can increase the chances of non-specific product binding.[17]

Recommended Solutions:

  • Optimize Scavenger Loading: Instead of using a fixed weight percentage, calculate the molar equivalents of scavenger needed based on the initial palladium concentration. Start with a smaller excess (e.g., 3-5 equivalents) and optimize from there.

  • Screen Different Scavengers: The affinity of your product for different scavengers will vary. Test a small panel of scavengers (e.g., thiol-based, thiourea-based, and a type of activated carbon) to identify the one with the highest selectivity for palladium and the lowest affinity for your product.

  • Solvent Selection: The choice of solvent can influence the binding of both palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption to the scavenger.[17]

  • Thorough Washing: After filtration, ensure you wash the scavenger cake thoroughly with fresh solvent to recover any adsorbed product.[17]

  • Consider Alternative Methods: If product loss remains high, explore other purification techniques:

    • Crystallization with Additives: In some cases, adding a chelating agent like N-acetylcysteine or thiourea during crystallization can help keep the palladium in the mother liquor.[16]

    • Liquid-Liquid Extraction: While less common for this specific purpose, a well-designed liquid-liquid extraction protocol could potentially partition the palladium complexes away from your product.[6]

Issue 3: Inconsistent palladium removal from batch to batch.

Q: I have a palladium removal protocol that works well for some batches but is ineffective for others. What could be the cause of this inconsistency?

A: Batch-to-batch variability often points to subtle changes in the reaction work-up or the nature of the palladium species.

Root Cause Analysis:

  • Variable Palladium Speciation: The exact form of the residual palladium (e.g., oxidation state, coordination environment) can differ between batches.[18] This can be influenced by minor variations in reaction time, temperature, or work-up procedures. The effectiveness of a particular scavenger can be dependent on the palladium species present.[1]

  • Inconsistent Work-up: Differences in how each batch is quenched, washed, or extracted can lead to variations in the palladium species that need to be removed.[18]

Recommended Solutions:

  • Standardize the Work-up Procedure: Ensure a consistent and robust work-up protocol is followed for every batch before initiating the palladium removal step. This will help to minimize variability in the palladium species.

  • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For instance, those based on trimercaptotriazine (TMT) are known for their broad applicability.[1]

  • Pre-treatment Step: In some cases, a pre-treatment step can convert the various palladium species into a single, more easily scavenged form. This could involve a mild oxidation or reduction step, but would need to be carefully developed to be compatible with your product.

dot

Start Crude Product with Residual Palladium Decision1 Is Palladium Heterogeneous (e.g., Pd/C)? Start->Decision1 Filtration Filtration through Celite® Decision1->Filtration Yes Scavenger_Screen Screen Scavengers (Thiol, Thiourea, Activated Carbon) Decision1->Scavenger_Screen No (Soluble Pd) Decision2 Is Pd Level Acceptable? Filtration->Decision2 Decision2->Scavenger_Screen No End Purified Product Decision2->End Yes Optimized_Scavenging Optimized Scavenging Protocol (Loading, Time, Temp) Scavenger_Screen->Optimized_Scavenging Decision3 Is Product Loss High? Optimized_Scavenging->Decision3 Decision3->Decision2 No Alternative_Methods Consider Alternative Methods (Crystallization, Extraction) Decision3->Alternative_Methods Yes Alternative_Methods->Decision2

Caption: Decision workflow for selecting a palladium removal strategy.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A1: The acceptable limits for elemental impurities in pharmaceuticals are set by the International Council for Harmonisation (ICH) in their Q3D(R2) guideline.[19] Palladium is classified as a Class 2B element.[19][20] The permitted daily exposure (PDE) for palladium via oral administration is 100 µ g/day .[21] For a drug with a maximum daily dose of 10 grams, this translates to a concentration limit of 10 ppm.[5][21]

ElementClassOral PDE (µ g/day )Concentration Limit (ppm) for ≤10g/day dose
Palladium (Pd) 2B10010
Platinum (Pt)2B10010
Rhodium (Rh)2B10010
Ruthenium (Ru)2B10010
Iridium (Ir)2B10010

Source: ICH Q3D(R2) Guideline for Elemental Impurities[19][21]

Q2: What are the main types of palladium scavengers and their mechanisms?

A2: Palladium scavengers can be broadly categorized based on their solid support and the functional group responsible for binding palladium.

Scavenger TypeSupport MaterialFunctional Group(s)Mechanism
Functionalized Silica Silica GelThiol, Thiourea, Amines, TMTChemisorption: Covalent-like bond formation between the functional group (e.g., sulfur) and palladium.[1]
Functionalized Polymers PolystyreneThiol, TMT, AminesChemisorption: Similar to functionalized silica, with the palladium binding to the functional groups on the polymer backbone.[16]
Activated Carbon CarbonN/A (Porous surface)Physisorption: Palladium species are adsorbed onto the high-surface-area porous structure of the carbon.[1][13]

Q3: Can I reuse palladium scavengers?

A3: In a research or process development setting, reusing scavengers is generally not recommended due to the risk of cross-contamination and reduced efficacy. For large-scale manufacturing, the focus is often on recovering the palladium from the spent scavenger for economic reasons, which is a separate process involving incineration or acid leaching.[1]

Q4: How do I choose the right solvent for the scavenging process?

A4: The ideal solvent should meet the following criteria:

  • High solubility of your product: This minimizes product loss due to adsorption onto the scavenger.[17]

  • Good compatibility with the scavenger: Most commercial scavengers are compatible with a wide range of common organic solvents.[1]

  • Facilitates scavenging: The solvent should not strongly coordinate to the palladium in a way that prevents the scavenger from binding to it.

It is often practical to perform the scavenging in the same solvent as the preceding reaction, if possible, to avoid solvent-swapping steps.

References

Technical Support Center: Navigating the Purification of Polar Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant molecules. The basicity of the pyridine nitrogen, coupled with the frequent presence of other polar functional groups, introduces a unique set of purification hurdles that demand a nuanced and well-understood approach.

This resource is structured to provide not just protocols, but a deeper understanding of the chemical principles at play. By understanding the "why" behind a technique, you can more effectively troubleshoot unexpected results and rationally design a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why are my polar pyridine compounds showing severe peak tailing in Reversed-Phase HPLC?

Peak tailing is one of the most common issues encountered when purifying pyridine derivatives on standard C18 columns. This phenomenon is primarily caused by secondary interactions between the basic pyridine nitrogen and residual, acidic silanol groups on the silica-based stationary phase.[1][2][3]

  • Mechanism of Tailing: At a neutral or slightly acidic pH, the pyridine nitrogen (pKa ≈ 5.25) can become protonated, forming a positively charged pyridinium ion.[4] This cation can then interact strongly with deprotonated, negatively charged silanol groups (SiO-) on the silica surface via ion-exchange, leading to a secondary retention mechanism. This mixed-mode retention results in a non-uniform elution profile, manifesting as a tailed peak.[1]

  • Troubleshooting Flowchart:

    G Start Peak Tailing Observed CheckpH Is Mobile Phase pH Controlled? Start->CheckpH LowpH Strategy 1: Low pH (e.g., pH 2-3 with FA, TFA) CheckpH->LowpH Yes, but tailing persists CheckpH->LowpH No Endcapped Strategy 4: Use an End-Capped or Hybrid-Surface Column LowpH->Endcapped Tailing Improves, but not resolved Solution Symmetrical Peak Achieved LowpH->Solution Problem Solved HighpH Strategy 2: High pH (e.g., pH 8-10 with Ammonium Hydroxide) IonPair Strategy 3: Ion-Pairing Agents (Use with caution for MS) HighpH->IonPair Tailing Persists HighpH->Solution Problem Solved HILIC Strategy 5: Switch to HILIC IonPair->HILIC Tailing Persists / MS incompatibility IonPair->Solution Problem Solved Endcapped->HighpH Tailing Persists HILIC->Solution Problem Solved

    Caption: Troubleshooting workflow for peak tailing of polar pyridines.

Q2: I have a very polar pyridine derivative that shows no retention on a C18 column. What are my options?

This is a common scenario where the compound is too hydrophilic to partition into the non-polar stationary phase.[5] In reversed-phase chromatography, retention is driven by hydrophobic interactions; highly polar molecules have a strong preference for the polar mobile phase and elute at or near the void volume.

Recommended Strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the go-to technique for retaining and separating very polar compounds.[6][7][8] It utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9] In HILIC, water acts as the strong, eluting solvent.[9]

  • Aqueous Normal-Phase (ANP) Chromatography: This is a subset of HILIC that uses normal-phase columns (like silica or amino-propyl) with reversed-phase type solvents (acetonitrile/water).[10]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms to improve the separation of polar and charged analytes.[5]

  • Ion-Exchange Chromatography (IEX): If your pyridine compound is readily ionizable, IEX can be a powerful purification tool.[11] A cation-exchange column would be used to retain the protonated pyridinium species.[12][13]

Q3: How do I choose the right mobile phase pH for my pyridine compound?

The choice of pH is critical and should be guided by the pKa of your compound and the desired chromatographic outcome. A general rule of thumb is to work at a pH that is at least 2 units away from the analyte's pKa to ensure it exists predominantly in a single form (either ionized or neutral).[14] For pyridine, with a pKa of ~5.25, this means operating below pH 3.25 or above pH 7.25.

pH RangePredominant SpeciesChromatographic Mode & Rationale
pH < 3.25 Pyridinium Cation (Protonated)Reversed-Phase: Suppresses silanol interactions by keeping silanols protonated (Si-OH), minimizing peak tailing.[1]
Cation-Exchange: Promotes strong retention on a negatively charged stationary phase.
pH 3.25 - 7.25 Mixture of Neutral & Cationic SpeciesGenerally Avoided: Leads to peak splitting or broadening due to the presence of two forms of the analyte with different retention behaviors.
pH > 7.25 Neutral PyridineReversed-Phase: The neutral, less polar form will have better retention on a C18 column. Requires a pH-stable column (e.g., hybrid or polymer-based).

pKa Values of Common Pyridine Derivatives:

CompoundpKa
Pyridine5.25[4]
Isoniazid3.20 (pyridine N)[15]
Nicotinamide3.35[15]
Pyridoxine5.20[15]
Q4: I am trying to purify a Pyridine N-oxide. What specific challenges should I be aware of?

Pyridine N-oxides are significantly more polar than their parent pyridines. The N-oxide functionality introduces a strong dipole and hydrogen bonding capabilities, which can lead to very strong interactions with silica gel in normal-phase chromatography.[16][17]

  • Normal-Phase Chromatography: Eluting N-oxides from a silica column can be difficult, often requiring highly polar solvent systems like dichloromethane/methanol with additives like ammonium hydroxide to mitigate streaking.[16][18] Be cautious with basic mobile phases as they can dissolve the silica stationary phase.[16]

  • Residual Oxidant: If the N-oxide was synthesized using an oxidizing agent like H₂O₂, residual oxidant can be difficult to remove as it may form stable hydrogen bonds with the N-oxide.[17][19] It's crucial to quench and remove any excess oxidant before purification.

Troubleshooting Guides

Guide 1: Reversed-Phase Chromatography (RPC)

Issue: Poor Retention and/or Peak Shape

SymptomProbable CauseRecommended Solution
No Retention Compound is too polar for RPC.Switch to HILIC or Aqueous Normal-Phase (ANP) chromatography.[10]
Peak Tailing Secondary interaction with residual silanols.1. Lower mobile phase pH to ~2-3 using 0.1% formic or trifluoroacetic acid to suppress silanol ionization.[14] 2. Increase mobile phase pH to >8 (use a pH-stable column) to deprotonate the pyridine. 3. Use a modern, end-capped column with low silanol activity.[2]
Peak Splitting Mobile phase pH is too close to the compound's pKa, resulting in two analyte forms.Adjust mobile phase pH to be at least 2 units away from the pKa.
Broad Peaks Column overload or extra-column effects.1. Reduce sample concentration or injection volume.[3] 2. Check for excessive tubing length or large detector flow cells.[20]
Guide 2: Normal-Phase Chromatography (NPC) & HILIC

Issue: Compound Streaking or Irreproducible Retention

SymptomProbable CauseRecommended Solution
Severe Streaking on Silica Strong acidic-basic interaction between the basic pyridine and acidic silica surface.1. Add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase to compete for active sites.[18] 2. Consider using a less acidic stationary phase like alumina or a bonded phase (e.g., amino, diol).[10][21]
No Elution from Column Compound is too polar and irreversibly adsorbed.1. Switch to a more polar mobile phase system (e.g., gradient elution up to 10-20% methanol in DCM). 2. Consider HILIC or reversed-phase as an alternative.[16]
Irreproducible Retention (HILIC) Column not properly equilibrated with the aqueous layer of the mobile phase.Equilibrate the HILIC column with at least 10-20 column volumes of the initial mobile phase before the first injection.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase Purification of a Moderately Polar Pyridine Derivative
  • Column Selection: Choose a high-purity, end-capped C18 column.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

  • Sample Preparation: Dissolve the crude sample in a solvent with a lower elution strength than the initial mobile phase conditions (e.g., a high percentage of Solvent A).

  • Gradient Elution:

    • Start with a shallow gradient (e.g., 5-10% B) to ensure retention of the polar compound.

    • Run a linear gradient to an appropriate final concentration of B (e.g., 95% B) to elute the compound.

    • Hold at high %B to wash the column, then re-equilibrate at initial conditions.

  • Rationale: The acidic mobile phase (pH ~2.8) ensures the pyridine is protonated and, more importantly, suppresses the ionization of surface silanols, leading to sharp, symmetrical peaks.[14]

    Caption: pH effect on pyridine-silanol interaction in RPC.

Protocol 2: HILIC Purification of a Highly Polar Pyridine Derivative
  • Column Selection: Use a HILIC column with a bare silica or amide-bonded stationary phase.[9]

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate

  • Sample Preparation: Dissolve the sample in the initial mobile phase (high acetonitrile content). Injecting in a high-water content solvent will cause severe peak distortion.

  • Gradient Elution:

    • Start at 0-5% B (high organic content) for maximum retention.

    • Run a gradient by increasing the percentage of B (increasing water content). .

  • Rationale: In HILIC, the analyte partitions into a water-enriched layer on the surface of the stationary phase. Increasing the water content of the mobile phase (increasing %B) increases the elution strength.[7]

References

preventing homocoupling in Suzuki reactions of bromo-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Homocoupling Side Reactions

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, when working with bromo-pyridine substrates, the formation of undesired homocoupled products can be a significant challenge, leading to reduced yields and complex purification profiles. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize homocoupling and optimize your Suzuki reactions.

Troubleshooting Guide: Tackling Homocoupling Head-On

This section addresses specific issues you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Question 1: I'm observing a significant amount of boronic acid homocoupling (Ar'-Ar') in my reaction. What are the primary causes and how can I fix it?

The homocoupling of boronic acids is one of the most common side reactions in Suzuki couplings and can arise from several factors.

Underlying Causes:

  • Presence of Oxygen: Trace amounts of oxygen in your reaction mixture are a major culprit. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) species can then mediate the homocoupling of two boronic acid molecules, consuming your starting material and reducing the efficiency of the desired cross-coupling reaction.[1][3][4]

  • Use of Pd(II) Precatalysts: When you use a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced to the catalytically active Pd(0) form.[1][3] One of the pathways for this in situ reduction is through the homocoupling of two boronic acid molecules, which generates Pd(0) but at the expense of your nucleophile.[1][3]

Solutions:

  • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[1][2]

    • Sparging: Bubble an inert gas, such as argon or nitrogen, through your solvent for 15-30 minutes before adding the catalyst and reagents.[1]

    • Freeze-Pump-Thaw: For more stringent oxygen removal, perform at least three freeze-pump-thaw cycles on your solvent.[1][5]

    • Maintain a positive pressure of inert gas throughout the reaction.[5]

  • Select the Right Palladium Source:

    • Pd(0) Precatalysts: Prefer Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄, which do not require an initial reduction step and can directly enter the catalytic cycle.[6]

    • Modern Precatalysts: Consider using modern, well-defined precatalysts (e.g., Buchwald's G3 or G4 precatalysts) that are designed to generate the active Pd(0) species cleanly and efficiently, minimizing side reactions.[6][7]

  • Procedural Modifications:

    • Slow Addition of Boronic Acid: Adding the boronic acid or ester slowly via a syringe pump can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1][6][8]

    • Pre-heating: Some protocols suggest pre-heating the mixture of the aryl halide, base, and solvent before adding the boronic acid and catalyst to ensure the oxidative addition step is primed to occur.[2]

Question 2: My main byproduct is the homocoupling of my bromo-pyridine (Ar-Ar). Why is this happening and what can I do?

While less common than boronic acid homocoupling, the dimerization of the bromo-pyridine can also occur, particularly with electron-rich or sterically hindered pyridines.

Underlying Causes:

  • Catalyst System: An inefficient catalyst system that leads to slow oxidative addition or transmetalation can create opportunities for side reactions. The pyridine nitrogen itself can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[5][9]

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes promote side reactions.

Solutions:

  • Optimize the Ligand: The choice of phosphine ligand is crucial for Suzuki reactions involving heteroaryl halides.[10][11]

    • Bulky, Electron-Rich Ligands: Employ bulky and electron-donating monophosphine ligands such as SPhos, XPhos, or RuPhos.[1][6][12] These ligands accelerate the rates of oxidative addition and reductive elimination, helping the desired cross-coupling pathway to outcompete side reactions.[1][13] They also help to stabilize the palladium catalyst and prevent deactivation by the pyridine nitrogen.[5]

    • Avoid Simple Ligands: Ligands like triphenylphosphine (PPh₃) are often less effective for challenging substrates like bromo-pyridines and can be more prone to catalyst deactivation.[5]

  • Re-evaluate the Base and Solvent System:

    • Base Strength: The base is essential for activating the boronic acid, but an overly strong or poorly soluble base can sometimes lead to side reactions.[1][14] Consider screening different bases, such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[14]

    • Solvent Choice: Aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base, are commonly used.[6][15] Ensure your starting materials are fully soluble in the chosen solvent system.[5]

Frequently Asked Questions (FAQs)

Q1: Should I use a boronic acid or a boronic ester (e.g., pinacol ester) for my bromo-pyridine coupling?

For challenging substrates, using a boronic ester, such as a pinacol (BPin) or MIDA boronate ester, is often advantageous.[1][16] Boronic esters are generally more stable than boronic acids and are less prone to protodeboronation (hydrolysis of the C-B bond), which is a common side reaction, especially with aqueous bases.[5][17] Their use can lead to cleaner reactions and higher yields.[16][18]

Q2: What is the optimal catalyst loading for my reaction?

While the ideal catalyst loading is substrate-dependent, a good starting point for optimization is typically 1-3 mol % of the palladium source. For particularly challenging or sterically hindered substrates, a higher loading of up to 5 mol % might be necessary.[19] However, simply increasing the catalyst loading is not always the best solution and can sometimes lead to more side products. It's often more effective to optimize the ligand, base, and temperature first.

Q3: How does the position of the bromine atom on the pyridine ring (2-, 3-, or 4-position) affect the reaction?

The reactivity of bromo-pyridines in Suzuki couplings can vary depending on the position of the bromine atom.

  • 2- and 4-Bromo-pyridines: These are generally more reactive due to the electron-withdrawing nature of the pyridine nitrogen, which facilitates oxidative addition. However, 2-bromo-pyridines are more prone to catalyst inhibition due to the proximity of the nitrogen atom to the reaction center.[5]

  • 3-Bromo-pyridines: These can be slightly less reactive than their 2- and 4-isomers but are still excellent substrates for Suzuki couplings with the appropriate catalyst system.[20][21]

Q4: Can I run my Suzuki reaction open to the air?

It is strongly discouraged.[5] As discussed in the troubleshooting guide, the presence of oxygen is a primary driver for the homocoupling of boronic acids.[2][5] For reproducible and high-yielding results, all Suzuki reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).[5]

Visualizing the Reaction Pathways

To better understand the competition between the desired Suzuki coupling and the undesired homocoupling, the following diagram illustrates the key catalytic cycles.

Suzuki_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X (Bromo-pyridine) Oxidation Oxidation Pd0->Oxidation O₂ PdII_ArX Ar-Pd(II)L₂-X OA->PdII_ArX Trans Transmetalation PdII_ArX->Trans Ar'-B(OR)₂ + Base PdII_ArAr_prime Ar-Pd(II)L₂-Ar' Trans->PdII_ArAr_prime RE Reductive Elimination PdII_ArAr_prime->RE RE->Pd0 Regenerated Catalyst Product Ar-Ar' RE->Product PdII_H Pd(II) Species Oxidation->PdII_H Homocoupling_Step Homocoupling PdII_H->Homocoupling_Step 2 x Ar'-B(OR)₂ Homocoupling_Step->Pd0 Reduction Homocoupling_Product Ar'-Ar' Homocoupling_Step->Homocoupling_Product

Caption: Competing pathways in Suzuki reactions.

Data Summary: Recommended Reaction Parameters

The following table provides a starting point for optimizing your Suzuki reaction of bromo-pyridines. Note that these are general guidelines, and the optimal conditions may vary depending on the specific substrates.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Buchwald PrecatalystsAvoids homocoupling during in situ reduction of Pd(II) sources.[1][6]
Ligand Bulky, electron-rich monophosphines (e.g., SPhos, XPhos, RuPhos)Accelerates oxidative addition and reductive elimination; prevents catalyst deactivation.[1][5][12]
Ligand/Palladium Ratio 2:1 to 4:1Ensures sufficient ligation to stabilize the catalyst and promote the desired reaction pathway.
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equivalents)Weaker inorganic bases are often effective and can minimize side reactions.[6][14][22]
Boron Reagent Pinacol or MIDA boronate estersMore stable towards protodeboronation than boronic acids.[1][5][16]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O (e.g., 10:1 ratio)Aprotic solvents are generally preferred; a small amount of water is often needed for the base.[6][15]
Temperature 80-110 °CStart at a lower temperature and increase if the reaction is sluggish to minimize side reactions.[6]
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent oxygen-mediated homocoupling.[1][2][5]

Experimental Protocol: General Procedure for Minimizing Homocoupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a bromo-pyridine with an arylboronic ester.

Materials:

  • Bromo-pyridine (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol %)

  • SPhos (or other bulky monophosphine ligand) (2-4 mol %)

  • K₃PO₄ (anhydrous, powdered) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the bromo-pyridine (1.0 equiv), arylboronic acid pinacol ester (1.2 equiv), and powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the bromo-pyridine.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the bromo-pyridine is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to Bases in Suzuki-Miyaura Reactions of 2-Bromo-Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The synthesis of substituted pyridines, prevalent motifs in pharmaceuticals, frequently employs 2-bromo-pyridines as key building blocks.[1] The success of these coupling reactions is critically dependent on the careful selection of reaction parameters, with the choice of base being a paramount and often decisive factor influencing yield, reaction rate, and selectivity.[2]

This guide offers an in-depth comparative study of various bases used in the Suzuki reaction of 2-bromo-pyridines. Moving beyond a simple recitation of protocols, we will explore the mechanistic rationale behind the selection of a particular base, present comparative experimental data, and provide detailed methodologies to empower you to optimize your synthetic strategies.

The Mechanistic Imperative: Why the Base is a Critical Player

The base in a Suzuki-Miyaura reaction is not a mere spectator or a simple acid scavenger. It plays a multifaceted and active role in the catalytic cycle, primarily in the crucial transmetalation step, which is often rate-determining.[1][2] Its fundamental functions are to activate the organoboron species, rendering it more nucleophilic and facilitating the transfer of the organic moiety to the palladium center.[1][3][4][5]

Two primary mechanistic pathways are generally accepted for the role of the base:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This activated species then readily engages with the palladium(II) halide complex in the transmetalation step.[2][3]

  • The Hydroxide/Alkoxide Pathway: The base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This complex then undergoes transmetalation with the neutral boronic acid.[2][3]

The operative pathway is influenced by the specific base, solvent, and substrates involved. However, the formation of the boronate species is widely considered a key aspect of the base's function.[3][4]

Suzuki_Catalytic_Cycle oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex pd0 Pd(0)L₂ pd0->oxidative_addition r1_x R¹-X (2-Bromo-Pyridine) r1_x->oxidative_addition transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., OH⁻) base->boronic_acid boronate->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The Suzuki-Miyaura catalytic cycle highlighting the base's role.

A Comparative Analysis of Common Bases

The choice of base—its strength, solubility, and counter-ion—can dramatically alter the outcome of the reaction, particularly with challenging substrates like electron-deficient 2-bromo-pyridines. Below is a comparative overview of commonly employed bases.

Inorganic Bases: The Workhorses of Suzuki Coupling

Inorganic bases are the most frequently used in Suzuki-Miyaura reactions due to their effectiveness, availability, and cost-efficiency.[2]

BaseTypical Yield Range (%)Key Characteristics & Causality
Na₂CO₃ 85-98%A widely used, cost-effective, and moderately strong base. Its good solubility in aqueous/organic mixtures facilitates the formation of the active boronate species. Often a reliable first choice for routine couplings.[2][6][7]
K₂CO₃ 80-95%Another very common and effective carbonate base. Its properties are similar to sodium carbonate, and it has proven effective for coupling heteroaryl halides.[1][2][8] The choice between Na₂CO₃ and K₂CO₃ can sometimes be substrate-dependent.
Cs₂CO₃ 90-99%Often provides superior results, especially for challenging, sterically hindered, or electron-deficient substrates. The "caesium effect" is attributed to the high solubility of caesium salts and the weakly coordinating nature of the large Cs⁺ cation, which can lead to more "naked" and reactive anions in solution.[2][9]
K₃PO₄ 90-99%A strong, non-nucleophilic base that is particularly effective for coupling nitrogen-containing heterocycles like 2-bromo-pyridines.[2] Its strength can overcome the slow transmetalation rates often seen with electron-deficient heteroaryl boron derivatives.[10]
KF Moderate to HighFluoride ions are believed to play a unique role in activating the boronic acid, potentially forming highly nucleophilic trifluoroborate salts in situ. It is a milder base, which can be advantageous when base-sensitive functional groups are present in the substrates.[5][10]
Hydroxides (NaOH, KOH) 70-90%Strong bases that can be effective but also carry a higher risk of promoting side reactions, such as hydrolysis of ester groups or protodeboronation of the boronic acid, especially at elevated temperatures.[2]

Note: The data presented is compiled from various sources and reaction conditions are not always identical. Direct comparison of yields should be interpreted with caution.[1]

Base_Selection_Logic start Start: Suzuki Coupling of 2-Bromo-Pyridine substrate_analysis Analyze Substrate Properties start->substrate_analysis standard_substrate Standard / Unhindered Substrate substrate_analysis->standard_substrate No challenging_substrate Challenging Substrate? (e.g., Steric Hindrance, EWG) substrate_analysis->challenging_substrate Yes initial_screen Initial Screening: Na₂CO₃ or K₂CO₃ standard_substrate->initial_screen strong_base Consider Stronger Bases: K₃PO₄, Cs₂CO₃ challenging_substrate->strong_base base_sensitive_groups Base-Sensitive Functional Groups? yes_sensitive Yes base_sensitive_groups->yes_sensitive Yes no_sensitive No base_sensitive_groups->no_sensitive No mild_base Consider Milder Bases: KF, K₂CO₃ yes_sensitive->mild_base optimization Optimize Further Based on Yield no_sensitive->optimization mild_base->optimization strong_base->base_sensitive_groups strong_base->optimization initial_screen->base_sensitive_groups initial_screen->optimization

Caption: A logic diagram for selecting a base in Suzuki reactions.

Organic Bases: Niche Players for Specific Applications

While less common, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be useful in specific contexts, particularly when dealing with substrates that are sensitive to strong inorganic bases or when solubility in purely organic, anhydrous media is required.[2][6] However, for the coupling of 2-bromo-pyridines, they are generally found to be less effective than their inorganic counterparts.[6]

Experimental Protocols: A Practical Guide

Reproducibility is the cornerstone of scientific integrity. The following are representative, detailed protocols for Suzuki-Miyaura coupling reactions of a generic 2-bromo-pyridine using different classes of bases.

Protocol 1: General Procedure using a Carbonate Base (K₂CO₃)

This protocol is a robust starting point for many 2-bromo-pyridine couplings.

Materials:

  • 2-Bromo-pyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromo-pyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Challenging Couplings using a Phosphate Base (K₃PO₄)

This protocol is recommended when standard carbonate bases give low yields, particularly with electron-deficient partners.

Materials:

  • 2-Bromo-pyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • A bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos, 4.4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Anhydrous Toluene or Dioxane (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the 2-bromo-pyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and the phosphine ligand to a dry Schlenk tube.

  • Seal the tube and bring it out of the glovebox.

  • Add anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Troubleshooting and Causality

  • Low Yield/No Reaction: The primary culprit is often an inefficient transmetalation step.[10] This can be caused by a base that is too weak to sufficiently activate the boronic acid. Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[11] Also, ensure the palladium catalyst is active and the reaction is rigorously deoxygenated, as oxygen can deactivate the catalyst.[11]

  • Protodeboronation: The boronic acid decomposes before it can couple. This is often exacerbated by excess water and high temperatures. Solution: Use a milder base like KF, or ensure the reaction is run under anhydrous conditions if possible. Using a boronic ester (e.g., a pinacol ester) can also increase stability.[12]

  • Homocoupling of Boronic Acid: This side reaction can be promoted by the presence of oxygen.[11] Solution: Ensure thorough degassing of solvents and maintenance of a robust inert atmosphere throughout the reaction.

By understanding the mechanistic role of the base and leveraging comparative data, researchers can move from a trial-and-error approach to a rational design of reaction conditions, ultimately accelerating the synthesis of novel pyridine-based molecules for drug discovery and development.

References

A Comparative Guide to Purity Assessment of 2-Bromo-4-methylpyridin-3-ol: GC-MS vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and regulatory compliance. Intermediates such as 2-Bromo-4-methylpyridin-3-ol are foundational building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). The presence of even minute quantities of impurities can have a cascading effect, leading to the formation of undesired byproducts, reduced API potency, and potential safety concerns.[1][2] Therefore, the rigorous analytical assessment of these intermediates is not merely a quality control measure but a critical step in ensuring the integrity of the final drug product.

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC)—for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

Understanding the Analyte and its Potential Impurities

A common route to analogous 2-bromopyridines is the Sandmeyer reaction, starting from the corresponding 2-aminopyridine.[3] Synthesis of 3-hydroxypyridines can be achieved through methods like the oxidation of substituted pyridines.[4] Based on these synthetic pathways, a profile of potential impurities in this compound can be anticipated:

  • Isomeric Byproducts: Positional isomers, such as 3-Bromo-4-methylpyridin-2-ol or 2-Bromo-6-methylpyridin-3-ol, may form due to non-regioselective reactions.

  • Over-brominated Species: The presence of excess brominating agent could lead to the formation of di-brominated products.

  • Unreacted Starting Materials: Incomplete reactions can result in the carryover of precursors like 2-amino-4-methylpyridin-3-ol.

  • Hydrolyzed Byproducts: The hydroxyl group can be susceptible to side reactions, and the diazonium salt intermediate in a Sandmeyer-type reaction can react with water to form phenolic byproducts.[3]

  • Residual Solvents and Reagents: Solvents and other reagents used in the synthesis and purification steps may be present in the final product.

The ability to separate, detect, and quantify these diverse impurities is a key consideration when selecting an analytical method.

GC-MS: A Powerful Tool for Volatile and Semi-Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[5] For a semi-volatile compound like this compound, GC-MS offers an excellent balance of sensitivity, selectivity, and structural elucidation.

The GC-MS Workflow: A Step-by-Step Visualization

The process begins with sample volatilization in the injector, followed by separation in the chromatographic column, and finally, detection and identification by the mass spectrometer.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection & Volatilization Column Chromatographic Separation (Based on Boiling Point & Polarity) Injector->Column Carrier Gas Flow IonSource Ionization (e.g., Electron Impact) Column->IonSource Separated Analytes MassAnalyzer Mass Analysis (e.g., Quadrupole) IonSource->MassAnalyzer Ions Detector Detection MassAnalyzer->Detector Filtered Ions DataSystem Data System (Chromatogram & Mass Spectrum) Detector->DataSystem Signal

Caption: The GC-MS experimental workflow, from sample introduction to data analysis.

Experimental Protocol: GC-MS Purity Assessment of this compound

This protocol is designed to provide a robust starting point for method development and validation.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS System Agilent 5977B MSD or equivalentOffers excellent sensitivity and spectral integrity.
Injector Split/SplitlessSplitless mode is preferred for trace impurity analysis to maximize sensitivity.
Injector Temp. 250 °CEnsures complete volatilization of the analyte and potential impurities without thermal degradation.
Carrier Gas Helium, constant flowInert and provides good chromatographic efficiency.
Flow Rate 1.2 mL/minAn optimal flow rate for a 0.25 mm ID column to balance resolution and analysis time.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column that separates compounds primarily by boiling point, suitable for a wide range of analytes.
Oven Program Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min)A temperature ramp allows for the separation of compounds with a range of volatilities.
Ion Source Electron Ionization (EI)A standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp. 230 °CA standard temperature to promote ionization while minimizing thermal degradation.
Mass Range m/z 40-400A wide enough range to capture the molecular ions and fragment ions of the target compound and potential impurities.

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Calculate the purity of this compound using the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100.

  • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting their fragmentation patterns. The isotopic pattern of bromine (two major isotopes, 79Br and 81Br, in a nearly 1:1 ratio) will be a key identifier for bromine-containing impurities.

Comparative Analysis: GC-MS vs. Orthogonal Methods

While GC-MS is a powerful technique, a comprehensive purity assessment often relies on orthogonal methods that measure different physicochemical properties of the analyte and its impurities. This approach provides a more complete and reliable purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[6]

  • Principle: Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.

  • Advantages for this application: Excellent for separating polar compounds and isomers. Non-destructive, allowing for fraction collection.

  • Limitations: May require more extensive method development to find a suitable column and mobile phase combination. Less structural information from common detectors (e.g., UV) compared to MS.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for purity determination due to its ability to provide a direct, absolute measurement of the analyte without the need for a specific reference standard of the same compound.[7][8]

  • Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

  • Advantages: A primary ratio method, highly accurate and precise. Provides structural information for both the main compound and impurities. Can quantify "NMR-silent" impurities like water and inorganic salts.

  • Limitations: Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification in complex mixtures.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that can be used to determine the purity of highly crystalline organic compounds.[9][10]

  • Principle: Based on the van't Hoff equation, impurities cause a depression and broadening of the melting point of a substance.

  • Advantages: Provides a measure of the total mole fraction of impurities. Requires a small amount of sample.

  • Limitations: Only applicable to crystalline compounds with a sharp melting point. Does not provide information on the identity or number of impurities. Not suitable for compounds that decompose upon melting.[1][10]

Performance Comparison

The following table provides a semi-quantitative comparison of the expected performance of each technique for the purity assessment of this compound.

ParameterGC-MSHPLC-UVqNMR (¹H)DSC
Selectivity/Specificity High (mass-based)Moderate to HighHigh (structure-based)Low
Sensitivity (LOD/LOQ) High (ng to pg)High (ng)Low (µg)Very Low (impurities >0.5%)
Quantitation Accuracy Good (with calibration)Excellent (with calibration)Excellent (absolute)Good (for total impurities)
Impurity Identification ExcellentPoor (requires MS detector)GoodNot possible
Analysis Time Moderate (20-40 min)Moderate (15-30 min)Fast (5-15 min)Moderate (30-60 min)
Applicability Volatile/Semi-volatileWide rangeSoluble compoundsCrystalline, stable compounds

Decision-Making Framework for Method Selection

The choice of analytical technique depends on the specific requirements of the analysis at different stages of drug development.

Decision_Tree Start Purity Assessment of This compound Question1 Need for Impurity Identification? Start->Question1 Question2 Absolute Quantitation Required? Question1->Question2 No GC_MS GC-MS Question1->GC_MS Yes Question4 Routine QC or Release Testing? Question2->Question4 No qNMR qNMR Question2->qNMR Yes Question3 Compound is Thermally Stable & Crystalline? HPLC_UV HPLC-UV Question3->HPLC_UV No DSC DSC Question3->DSC Yes Question4->Question3 No Question4->HPLC_UV Yes HPLC_MS HPLC-MS

Caption: A decision tree to guide the selection of the most appropriate analytical technique.

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity assessment of this compound, no single technique is universally superior. Instead, a multi-faceted approach leveraging the strengths of orthogonal methods is recommended.

  • GC-MS stands out as an exceptional tool for initial screening, impurity identification, and the quantification of volatile and semi-volatile impurities. Its ability to provide structural information is invaluable during process development and troubleshooting.

  • HPLC-UV is the workhorse for routine quality control and release testing, offering excellent precision and accuracy for quantifying known impurities against reference standards.

  • qNMR serves as a powerful primary method for the absolute quantification of the main component and can be used to qualify reference standards, providing a high degree of confidence in the assigned purity value.

  • DSC offers a rapid and simple way to determine the total mole fraction of impurities in a highly pure, crystalline material, serving as a useful complementary technique.

By understanding the principles, advantages, and limitations of each of these techniques, researchers and drug development professionals can design a robust and scientifically sound analytical strategy for ensuring the quality and safety of pharmaceutical intermediates like this compound.

References

A Comparative Guide to the Characterization of 2-Bromo-Pyridine Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural determination of constitutional isomers is a foundational requirement for advancing a project. The subtle shift of a single methyl group can drastically alter a molecule's biological activity, reactivity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this challenge, offering a detailed roadmap of a molecule's atomic connectivity.

This guide provides an in-depth comparison of ¹H and ¹³C NMR spectroscopic data for three common constitutional isomers: 2-bromo-3-methylpyridine, 2-bromo-4-methylpyridine, and 2-bromo-5-methylpyridine. We will move beyond simple data reporting to explain the underlying principles that make NMR a definitive tool for isomer differentiation, grounded in field-proven methodologies.

The Foundational Principles: Why NMR Excels at Isomer Identification

The power of NMR in distinguishing isomers lies in two core parameters: chemical shift (δ) and spin-spin coupling (J-coupling).

  • Chemical Shift (δ): The position of a signal in an NMR spectrum is dictated by the electronic environment of the nucleus. The pyridine ring is an electron-deficient system, and the presence of an electronegative bromine atom further withdraws electron density, causing nearby nuclei to be "deshielded" and resonate at a higher chemical shift (downfield).[1] Conversely, an electron-donating methyl group increases electron density, "shielding" nearby nuclei and shifting their signals upfield to lower ppm values.[2] The interplay of these competing effects creates a unique chemical shift fingerprint for each isomer.

  • Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of adjacent, non-equivalent nuclear spins, mediated through the bonding electrons.[3][4] The result is the splitting of a single resonance into a multiplet (e.g., a doublet, triplet, or doublet of doublets). The pattern of this splitting, or multiplicity, directly reveals the number of adjacent protons, providing irrefutable evidence of the substitution pattern on the pyridine ring.[5] In pyridine systems, the magnitude of the coupling constant (J, measured in Hz) is characteristic of the proton-proton relationship:

    • Ortho coupling (³J): Typically 4.0 - 6.0 Hz

    • Meta coupling (⁴J): Typically 1.0 - 3.0 Hz

    • Para coupling (⁵J): Typically < 1.0 Hz (often not resolved)

By analyzing both the chemical shifts and the coupling patterns, we can piece together the molecular puzzle and assign a definitive structure.

Spectral Fingerprints: A Head-to-Head Comparison

Let's dissect the expected and reported NMR spectra for each of the three isomers. All data is typically acquired in a deuterated solvent such as chloroform-d (CDCl₃).

2-Bromo-3-methylpyridine

In this isomer, the bromine and methyl groups are adjacent. This arrangement leads to a predictable pattern for the three remaining aromatic protons.

  • ¹H NMR Analysis: We expect three distinct signals in the aromatic region.

    • H-6: Being ortho to the nitrogen, this proton is the most deshielded. It is coupled only to H-5 (ortho), appearing as a doublet .

    • H-5: This proton is coupled to both H-6 (ortho) and H-4 (meta). It will appear as a doublet of doublets (dd) .

    • H-4: Coupled to H-5 (ortho) and H-6 (para, likely unresolved), this proton will appear as a doublet .

    • -CH₃: The methyl protons will appear as a sharp singlet in the aliphatic region.

  • ¹³C NMR Analysis: Six unique carbon signals are expected. The carbon attached to the bromine (C-2) will be significantly downfield, although predicting its exact shift can be challenging due to the "heavy atom effect".[6] The other carbons (C-3, C-4, C-5, C-6) and the methyl carbon will each have a distinct chemical shift.

2-Bromo-4-methylpyridine

The substitution at positions 2 and 4 creates a plane of symmetry that, while not making protons chemically equivalent, results in a highly simplified and diagnostic ¹H NMR spectrum.

  • ¹H NMR Analysis: This isomer presents a uniquely simple aromatic region.[7][8]

    • H-6: Ortho to the nitrogen, this proton is strongly deshielded. It is coupled only to H-5 (ortho) and will appear as a doublet .

    • H-5: Coupled to H-6 (ortho) and H-3 (meta), this proton will appear as a doublet of doublets (dd) .

    • H-3: This proton is only coupled to H-5 (meta). Due to the small meta coupling constant, it often appears as a sharp singlet or a very narrow doublet. This singlet-like signal in the aromatic region is a key identifier for this isomer.

    • -CH₃: The methyl protons appear as a singlet .

  • ¹³C NMR Analysis: Six distinct carbon signals are expected, including the two quaternary carbons C-2 (bromine-bearing) and C-4 (methyl-bearing).[7]

2-Bromo-5-methylpyridine

Here, the substituents are para to one another relative to the nitrogen.

  • ¹H NMR Analysis:

    • H-6: Ortho to the nitrogen, this proton is coupled to H-4 (meta) and appears as a narrow doublet .

    • H-4: This proton is coupled to H-3 (ortho) and H-6 (meta), resulting in a doublet of doublets (dd) .

    • H-3: Coupled only to H-4 (ortho), this proton appears as a doublet .

    • -CH₃: The methyl protons are a singlet .

  • ¹³C NMR Analysis: We expect six unique carbon signals, with C-2 and C-5 being the quaternary carbons.

Quantitative Data Summary

The following tables summarize the experimental NMR data for the three isomers, allowing for direct comparison.

Table 1: Comparative ¹H NMR Data (CDCl₃)

IsomerProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Bromo-3-methylpyridine H-6~8.15d~4.7
H-4~7.55d~7.7
H-5~7.10dd~7.7, 4.7
-CH₃~2.45sN/A
2-Bromo-4-methylpyridine H-6~8.25d~5.0
H-3~7.30sN/A
H-5~7.00d~5.0
-CH₃~2.40sN/A
2-Bromo-5-methylpyridine H-6~8.20d~2.3
H-4~7.45dd~8.2, 2.3
H-3~7.35d~8.2
-CH₃~2.30sN/A
Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration. Data is compiled from sources including ChemicalBook.[8][9]

Table 2: Comparative ¹³C NMR Data (CDCl₃)

IsomerC-2C-3C-4C-5C-6-CH₃
2-Bromo-3-methylpyridine ~142.5~132.8~139.0~122.0~150.0~18.0
2-Bromo-4-methylpyridine ~142.0~129.5~148.0~123.5~150.5~20.5
2-Bromo-5-methylpyridine ~140.0~123.0~140.5~132.0~152.5~17.5
Note: Data is compiled from sources including ChemicalBook.[10][11]

A Self-Validating Experimental Protocol

Reproducible and high-quality data is paramount. The following protocol outlines a robust procedure for acquiring NMR spectra suitable for structural elucidation.

Methodology: Acquiring High-Resolution NMR Spectra
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 2-bromo-pyridine isomer for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[12]

    • Add approximately 0.7 mL of a deuterated solvent (Chloroform-d, CDCl₃, is a common choice) containing a reference standard like tetramethylsilane (TMS).

    • Ensure complete dissolution by gentle vortexing or swirling.

    • Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.

  • Spectrometer Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical solvent peaks.

  • ¹H NMR Acquisition (e.g., 400 MHz Spectrometer):

    • Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[12]

    • Spectral Width: Set a spectral width from approximately -2 to 12 ppm to ensure all signals are captured.[12]

    • Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to achieve adequate signal-to-noise.[12]

    • Relaxation Delay (d1): Use a delay of 1-2 seconds between pulses to allow for full proton relaxation.[12]

    • Acquisition Time: Set to 3-4 seconds for good digital resolution.[12]

  • ¹³C NMR Acquisition (e.g., 100 MHz Spectrometer):

    • Pulse Program: Employ a standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker systems).[12]

    • Spectral Width: Set a wide spectral width, typically from 0 to 220 ppm.[13][14]

    • Number of Scans: Due to the low natural abundance (1.1%) of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required.[12]

    • Relaxation Delay (d1): A 2-second delay is standard.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Workflow Visualization

The logical process for identifying an unknown isomer from this set can be visualized as follows:

G cluster_start Input cluster_exp Experimental cluster_analysis Analysis & Identification Unknown Unknown 2-bromo- methylpyridine Isomer Prep NMR Sample Preparation Unknown->Prep Acquire Acquire ¹H & ¹³C NMR Spectra Prep->Acquire Analyze Analyze Chemical Shifts, Multiplicities & J-Couplings Acquire->Analyze Compare Compare Data to Reference Spectra Analyze->Compare ID_3Me Identified: 2-bromo-3-methylpyridine Compare->ID_3Me ID_4Me Identified: 2-bromo-4-methylpyridine Compare->ID_4Me ID_5Me Identified: 2-bromo-5-methylpyridine Compare->ID_5Me

Caption: Logical workflow for isomer identification using NMR spectroscopy.

Conclusion and Further Validation

As demonstrated, ¹H and ¹³C NMR spectroscopy provide a powerful and definitive method for distinguishing between the constitutional isomers of 2-bromo-methylpyridine. The key lies in a systematic analysis of both chemical shifts, which are governed by the electronic effects of the substituents, and spin-spin coupling patterns, which reveal the direct connectivity of the protons on the aromatic ring. The ¹H NMR spectrum of 2-bromo-4-methylpyridine, with its characteristic aromatic singlet, is particularly easy to identify. For the other two isomers, a careful analysis of the doublet of doublets and coupling constants is required for unambiguous assignment.

For exceptionally complex molecules or in cases of severe signal overlap, advanced two-dimensional (2D) NMR experiments such as COSY (H-H correlation), HSQC (one-bond C-H correlation), and HMBC (long-range C-H correlation) can be employed to map out the entire molecular framework with absolute certainty.[2][15]

References

A Senior Application Scientist's Guide to the Stability of 2-Bromo-4-methylpyridin-3-ol in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Utility and Inherent Reactivity of a Versatile Pyridinol Building Block

2-Bromo-4-methylpyridin-3-ol is a highly functionalized heterocyclic intermediate of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of a bromo-substituent, a methyl group, and a hydroxyl group on the pyridine core offers a trifecta of synthetic handles for molecular elaboration. The bromine atom at the 2-position is a prime site for transition-metal-catalyzed cross-coupling reactions, the hydroxyl group can be leveraged for etherification or esterification, and the methyl group provides a point for further functionalization.

However, this very multifunctionality introduces critical questions of stability and chemoselectivity under common reaction conditions. The electron-deficient nature of the pyridine ring, combined with the potential for the pyridine nitrogen and the 3-ol group to interact with catalytic species, necessitates a careful and informed approach to reaction design. This guide provides an in-depth assessment of the stability of this compound, drawing upon established principles and experimental data from the closely related and well-documented analogue, 2-Bromo-4-methylpyridine. We will explore its behavior in the most synthetically relevant transformations, offer comparative insights against alternatives, and provide robust protocols for researchers to validate its performance in their own laboratories.

Part 1: Physicochemical Properties and Inherent Stability Profile

Understanding the intrinsic properties of this compound is the foundation for predicting its behavior. While extensive experimental data for this specific molecule is not widely published, we can infer its characteristics from its constituent parts and related structures. The pyridine ring is electron-deficient, which enhances the electrophilicity of the carbon atoms, particularly at the 2- and 4-positions, making them susceptible to nucleophilic attack.[1] The bromine atom further activates the C2 position for reactions like palladium-catalyzed cross-couplings.

Potential, non-reaction-specific degradation pathways for halogenated pyridinols include:

  • Hydrolysis: The carbon-bromine bond can be susceptible to hydrolysis, particularly under harsh pH conditions or in the presence of moisture, which would lead to the formation of the corresponding 4-methylpyridine-2,3-diol.[2]

  • Photodegradation: As with many halogenated aromatics, prolonged exposure to high-energy UV or visible light could induce cleavage of the C-Br bond, initiating radical-based degradation cascades.[2]

  • Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, and the phenolic hydroxyl group is also susceptible to oxidation, especially in the presence of strong oxidizing agents.[2]

For these reasons, standard best practices for handling reactive intermediates should be rigorously applied.

Table 1: Recommended Storage and Handling for this compound

ParameterRecommendationRationale & Citation
Temperature Store in a cool, dry place. Refrigeration at 2-8°C is recommended.Minimizes the rate of potential degradation reactions.[2]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation and hydrolysis from atmospheric moisture.[3][4]
Container Use a tightly sealed, opaque container.Prevents exposure to moisture and light.[2]
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases during storage.Prevents vigorous and potentially hazardous reactions.[2]

Part 2: Stability Under Common Reaction Conditions

The primary utility of this compound lies in its application in cross-coupling reactions. It is within these complex catalytic environments that its stability is most challenged.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed reactions are the cornerstone of modern synthesis for forming C-C and C-N bonds.[5][6] However, the substrates themselves can present significant challenges that manifest as instability or side reactions.

Causality Behind Common Stability Challenges:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center.[7] This coordination can form inactive or less active catalytic species, effectively sequestering the catalyst from the intended catalytic cycle and leading to sluggish or incomplete reactions.[8] The presence of the 3-hydroxyl group could potentially exacerbate this through the formation of a stable five-membered chelate with the palladium center.

  • Protodebromination (Hydrodehalogenation): This side reaction, where the bromine atom is replaced by a hydrogen atom, is a common indicator of substrate instability. It can occur when palladium hydride species are generated in the catalytic cycle, which can then reductively eliminate with the substrate. High temperatures and certain ligand choices can favor this pathway.[7]

  • Homocoupling: The formation of 4,4'-dimethyl-2,2'-bipyridine-3,3'-diol via the coupling of two molecules of the starting material is another frequent side reaction. This is often promoted by the presence of oxygen or can occur at higher temperatures with certain catalyst systems.[8]

To mitigate these issues, the judicious selection of ligands, base, and solvent is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often employed because their steric profile can physically hinder the pyridine nitrogen from coordinating to the palladium center, thus preserving catalyst activity.[8][9]

Table 2: Typical Reaction Conditions for Cross-Coupling of 2-Bromopyridines

ReactionCatalyst / Ligand (mol%)Base (equiv)SolventTemp (°C)Key Considerations
Suzuki-Miyaura Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5%)K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3)Dioxane/H₂O, Toluene/H₂O80-120The 3-OH group is acidic and will be deprotonated by the base, altering solubility and potentially reactivity. Anhydrous conditions may be required to prevent protodeboronation of the boronic acid partner.[3][5][7]
Buchwald-Hartwig Pd₂(dba)₃ / XPhos or SPhos (1-3%)NaOtBu, LHMDS, K₃PO₄ (1.4-2.5)Toluene, Dioxane80-110Stronger bases are typically required. The 3-phenolic proton will be readily removed, potentially leading to competitive O-arylation if not carefully controlled.[6][10][11]
Influence of pH and Base

The phenolic hydroxyl group in this compound is weakly acidic. In the presence of bases commonly used in cross-coupling reactions (e.g., carbonates, phosphates, alkoxides), it will be deprotonated to form a pyridinolate salt.

  • Causality of Base Selection: The choice of base is critical not only for the catalytic cycle (e.g., facilitating transmetalation in Suzuki coupling or deprotonating the amine in Buchwald-Hartwig amination) but also for substrate stability.[9][10] Using an excessively strong base or high concentrations can promote decomposition pathways. For this substrate, the resulting pyridinolate is an electron-rich species, which could alter the rate of oxidative addition or reductive elimination. Its increased nucleophilicity also opens the door for unwanted O-arylation side reactions.

Part 3: Comparative Analysis with Alternative Reagents

When designing a synthesis, it is crucial to understand the trade-offs between different building blocks.

Table 3: Performance Comparison of Halogenated 4-Methylpyridin-3-ols

ReagentRelative ReactivityCostKey AdvantagesKey Disadvantages / Stability Concerns
This compound HighModerateGenerally good reactivity in cross-coupling, offering a balance between reactivity and stability.[8]Susceptible to protodebromination and homocoupling at high temperatures. Pyridine nitrogen can deactivate catalysts.[7][8]
2-Chloro-4-methylpyridin-3-ol LowLowMore cost-effective for large-scale synthesis.The C-Cl bond is significantly stronger than the C-Br bond, requiring more forcing conditions (higher temperatures, more active catalysts, stronger bases), which can lead to lower functional group tolerance and increased side reactions.[8]
2-Iodo-4-methylpyridin-3-ol Very HighHighThe C-I bond is the most labile, allowing for milder reaction conditions and broader substrate scope.Often less stable during storage and more prone to degradation (e.g., light sensitivity, protodeiodination). Higher cost.

The choice between bromo-, chloro-, and iodo-derivatives represents a classic optimization problem. For initial investigations and achieving high yields under mild conditions, the bromo-derivative is often the preferred starting point.[8]

Part 4: Experimental Protocols for Stability Assessment

The following protocols are designed as self-validating systems, allowing researchers to assess the stability and reactivity of this compound under practical laboratory conditions.

Protocol 1: Assessing Stability in a Model Suzuki-Miyaura Reaction

This protocol uses a standard Suzuki-Miyaura coupling to test the substrate's stability. The progress is monitored for the formation of the desired product as well as key byproducts like the debrominated starting material and homocoupled dimers.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and finely powdered, anhydrous K₂CO₃ (2.0 equiv).[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 ratio) via syringe to achieve a concentration of ~0.2 M with respect to the starting material.[5]

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 90°C and stir vigorously. At regular intervals (e.g., 1h, 4h, 8h, 24h), withdraw a small aliquot of the reaction mixture via syringe.

  • Analysis: Quench the aliquot with water and extract with ethyl acetate. Analyze the organic layer by GC-MS or LC-MS to quantify the remaining starting material, the desired product (4-methyl-2-phenylpyridin-3-ol), the debrominated byproduct (4-methylpyridin-3-ol), and the homocoupled byproduct (4,4'-dimethyl-[2,2'-bipyridine]-3,3'-diol).

  • Workup: After the reaction is deemed complete or has ceased progressing, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.[12]

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Experimental workflow for assessing substrate stability.

Protocol 2: Thermal Stability Analysis using TGA/DSC

This protocol determines the inherent thermal stability of the solid compound, providing a baseline for its decomposition temperature.

Methodology:

  • Sample Preparation: Place a small amount (5-10 mg) of this compound into a standard aluminum TGA pan.

  • Instrumentation: Use a calibrated Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC).

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.[13]

    • Temperature Program: Equilibrate at 30°C. Ramp the temperature to 500°C at a heating rate of 10°C/min.[13]

  • Data Analysis:

    • TGA Curve: Plot the percentage of weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

    • DSC Curve: Plot the heat flow versus temperature. Identify endothermic peaks (melting) and exothermic peaks (decomposition).

Troubleshooting & Logic Diagrams

Instability during a reaction often manifests as a specific profile of side products. The following decision tree provides a logical framework for troubleshooting.

G

Conclusion

This compound is a synthetically valuable building block whose stability profile is intrinsically linked to the conditions of its use. While generally stable under proper storage, its performance in palladium-catalyzed cross-coupling reactions requires careful consideration. The primary challenges arise from potential catalyst deactivation via coordination with the pyridine nitrogen or the 3-ol group, and side reactions such as protodebromination and homocoupling, particularly at elevated temperatures.

Successful application of this reagent hinges on a rational approach to reaction optimization. The use of bulky, electron-rich phosphine ligands, strict control of the reaction atmosphere, and careful selection of temperature and base are critical levers for mitigating instability and maximizing yields. The protocols provided in this guide offer a robust framework for researchers to assess the stability of this compound directly and to develop optimized conditions for their specific synthetic targets.

References

A Comparative Guide to the Reactivity of 2-Bromo-Pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Electronic Profile of 2-Bromo-Pyridines

The pyridine ring, a cornerstone of many pharmaceuticals and functional materials, presents unique challenges and opportunities in cross-coupling chemistry. The nitrogen atom's electron-withdrawing nature significantly influences the reactivity of halopyridines. Specifically, 2-bromo-pyridines exhibit a distinct electronic character compared to their 3- and 4-isomers, as well as their carbocyclic analogue, bromobenzene. The proximity of the electronegative nitrogen to the bromine-bearing carbon atom (C2) results in a more electron-deficient C-Br bond, which can facilitate oxidative addition to a low-valent metal catalyst, a critical step in most cross-coupling cycles.[1][2] However, the nitrogen's lone pair can also act as a ligand, potentially coordinating to the metal center and inhibiting catalysis.[2][3] This dichotomy makes understanding and predicting the reactivity of 2-bromo-pyridines a complex but crucial task for synthetic chemists.

Suzuki-Miyaura Coupling: A Tale of Ligand and Base Sensitivity

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between a halide and an organoboron species, is arguably one of the most widely used cross-coupling reactions.[4][5] The reactivity of 2-bromo-pyridines in this transformation is highly dependent on the choice of catalyst, ligand, and base.[3][4]

Comparative Reactivity Analysis

The electron-deficient nature of the C2 position in 2-bromo-pyridine generally makes it more reactive towards oxidative addition than 3-bromo-pyridines.[6][7] However, catalyst inhibition due to coordination of the pyridine nitrogen is a significant competing factor.[3] The choice of a bulky, electron-rich phosphine ligand is often crucial to mitigate this inhibition and promote the desired reductive elimination step. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope.[3][8]

EntryAryl HalideBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
12-Bromo-pyridinePhenylboronic acidPd(OAc)₂ / Ligand-freeK₂CO₃iPrOH/H₂O95%
23-Bromo-pyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O85%
32-Bromo-pyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O92% (Estimated)[3]
42-Bromo-4-methylpyridine4-Acetylphenylboronic acidPd(OAc)₂ / XPhosCs₂CO₃THF70-80% (Estimated)[3]

Data synthesized from representative literature procedures.

As the data suggests, while standard conditions can be effective, the use of modern, sterically demanding ligands like XPhos or specialized catalyst systems can significantly enhance the yield for 2-bromo-pyridine couplings.[3] This is attributed to the ligand's ability to create a coordinatively unsaturated palladium center that favors oxidative addition while sterically discouraging strong coordination from the pyridine nitrogen.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Phenylboronic Acid[3]

Materials:

  • 2-Bromo-4-methylpyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio)

Procedure:

  • To a dry Schlenk flask, add 2-bromo-4-methylpyridine, phenylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Considerations

Suzuki_Miyaura_Mechanism PdL2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition PdL2->Oxidative_Addition ArPdBrL2 Ar-Pd(II)-Br(L)₂ Oxidative_Addition->ArPdBrL2 Transmetalation Transmetalation ArPdBrL2->Transmetalation ArPdArL2 Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdArL2 Reductive_Elimination Reductive Elimination ArPdArL2->Reductive_Elimination Reductive_Elimination->PdL2 Catalyst Regeneration ArAr Coupled Product Reductive_Elimination->ArAr ArX 2-Bromo-pyridine ArX->Oxidative_Addition ArBOH2 Phenylboronic acid ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]

Buchwald-Hartwig Amination: Navigating N-Coordination

The Buchwald-Hartwig amination, forming a carbon-nitrogen bond, is another cornerstone of modern synthetic chemistry.[9] With 2-bromo-pyridines, the potential for the substrate and the amine coupling partner to coordinate to the palladium center adds a layer of complexity.[10]

Comparative Reactivity and Ligand Effects

The success of the Buchwald-Hartwig amination of 2-bromo-pyridines is highly contingent on the ligand employed. Bulky, electron-rich biarylphosphine ligands are generally required to promote the C-N reductive elimination over competitive side reactions.[11][12] For volatile amines, reactions may need to be conducted in sealed tubes to prevent their escape.[10][13][14]

EntryAmineCatalyst/LigandBaseSolventYield (%)Reference
1MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene71%[12]
2Cyclohexane-1,2-diaminePd₂(dba)₃ / BINAPNaOt-BuToluene60%[15]
3Methylamine (as gas)Pd(OAc)₂ / dpppNaOt-BuTolueneGood (Sealed Tube)[10]
4AnilinePd₂(dba)₃ / XPhosLiHMDSTHF~40% (Initial hit)[12]

Data synthesized from representative literature procedures.

The use of ligands like RuPhos and BrettPhos has also been shown to be highly effective, sometimes outperforming other biarylphosphine ligands depending on the specific amine.[12]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine with Cyclohexane-1,2-diamine[16]

Materials:

  • 2-Bromo-6-methylpyridine (18 mmol)

  • (+/-)-trans-1,2-diaminocyclohexane (8.8 mmol)

  • [Pd₂(dba)₃] (0.18 mmol)

  • (±)-BINAP (0.35 mmol)

  • Sodium tert-butoxide (25 mmol)

  • Toluene (50 mL)

Procedure:

  • In a Schlenk vessel under an inert atmosphere, combine all solid reagents.

  • Add distilled toluene.

  • Heat the resulting deep red/brown mixture at 80 °C for 4 hours with stirring.

  • Cool to room temperature and add diethyl ether.

  • Wash the mixture with brine, dry the organic layer over MgSO₄, and remove the solvent under reduced pressure.

  • Recrystallize the product from pentane/diethyl ether.

Workflow Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Combine: - 2-Bromo-pyridine - Amine - Pd Catalyst & Ligand - Base Solvent Add Anhydrous Solvent Reagents->Solvent Heating Heat to Reaction Temperature Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Upon Completion Extraction Aqueous Workup/Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Caption: General workflow for a Buchwald-Hartwig amination experiment.[9][11]

Sonogashira and Heck Couplings: Exploring Further Reactivity

The principles governing the reactivity of 2-bromo-pyridines extend to other important cross-coupling reactions such as the Sonogashira (C-C alkyne coupling) and Heck (C-C alkene coupling) reactions.

Sonogashira Coupling

In Sonogashira couplings, which form a bond between an sp² carbon and an sp carbon, 2-bromo-pyridines are effective substrates.[7] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[16] Studies have shown that 2-bromo-pyridines can give better yields than their 3-bromo counterparts in certain systems.[7] The general reactivity trend for halides in Sonogashira couplings is I > Br > Cl.[16]

A typical procedure involves reacting the 2-bromo-pyridine with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(CF₃COO)₂), a ligand (e.g., PPh₃), a copper(I) salt (e.g., CuI), and a base (e.g., Et₃N) in a solvent like DMF at elevated temperatures.[17][18]

Heck Coupling

The Heck reaction couples the aryl halide with an alkene.[19] The reaction of 2-bromo-pyridines can be efficient, though challenges such as regioselectivity and potential side reactions must be considered. The choice of catalyst, base, and solvent system is crucial for a successful transformation.[20][21] For instance, palladium acetate combined with various ligands has been shown to be an effective catalytic system for the Heck coupling of bromo-pyridines.[20]

Conclusion and Future Outlook

2-Bromo-pyridines are versatile and highly valuable building blocks in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors. Their reactivity in cross-coupling reactions is a delicate interplay of electronic activation at the C2 position and potential catalyst inhibition by the pyridine nitrogen. This guide has demonstrated that a rational approach to ligand, base, and catalyst selection is paramount to overcoming these challenges and achieving high-yielding transformations. The continued development of more sophisticated and robust catalyst systems, particularly those resistant to coordination by nitrogen heterocycles, will undoubtedly further expand the utility of 2-bromo-pyridines in cross-coupling chemistry.

References

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